3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
Descripción
BenchChem offers high-quality 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDJFXXGNKFTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234555 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-43-4 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Architectonics of Inflammation Modulation: A Technical Guide to the Mechanism of Action of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide delineates the multifaceted mechanism of action for 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid derivatives, a class of compounds with significant therapeutic potential. By dissecting the roles of their core propionic acid structure, the strategically positioned fluoro group, and the influential trifluoromethylphenyl moiety, we will explore their interactions with key inflammatory pathways. This document provides an in-depth analysis of their inhibitory effects on cyclooxygenase (COX) enzymes, their modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and their potential interplay with peroxisome proliferator-activated receptors (PPARs). Detailed experimental protocols and visual pathway diagrams are provided to offer a comprehensive understanding for researchers in drug discovery and development.
Introduction: Deconstructing the Molecular Framework
The therapeutic efficacy of any drug candidate is intrinsically linked to its chemical architecture. In the case of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid derivatives, the synergy between its three key components dictates its biological activity.
-
The Propionic Acid Core: This moiety is a well-established pharmacophore, forming the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). Its carboxylic acid group is crucial for interacting with the active sites of target enzymes.
-
The Fluoro- and Trifluoromethyl Groups: The incorporation of fluorine and trifluoromethyl (-CF3) groups is a strategic decision in modern medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance several key drug-like properties.[1] These include increased metabolic stability, improved lipophilicity which can enhance membrane permeability, and stronger binding affinity to target proteins.[1]
This guide will systematically unravel how these structural features translate into a sophisticated mechanism of action, primarily centered on the modulation of inflammatory processes.
Primary Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
A cornerstone of the anti-inflammatory action of many propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] It is highly probable that 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid derivatives share this fundamental mechanism.
There are two primary isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]
The trifluoromethylphenyl moiety likely plays a significant role in conferring selectivity for COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to determine the inhibitory potency (IC50) of the test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid derivative (test compound)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
Prostaglandin screening EIA kit
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
Procedure:
-
Prepare a series of dilutions of the test compound and control compounds in the reaction buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound or control compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the concentration of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Derivative 1 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Test Derivative 2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Celecoxib | [Literature Value] | [Literature Value] | [Literature Value] |
| Indomethacin | [Literature Value] | [Literature Value] | [Literature Value] |
Modulation of Key Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, the anti-inflammatory effects of these derivatives are likely amplified through their modulation of intracellular signaling cascades that orchestrate the inflammatory response.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[6][7]
Propionic acid derivatives have been shown to suppress the activation of the NF-κB pathway.[8] This can occur through the inhibition of IKK activity or by preventing the nuclear translocation of NF-κB. The trifluoromethylphenyl group may enhance this inhibitory activity.
Caption: Inhibition of the NF-κB Signaling Pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[9][10] The three main MAPK subfamilies are ERK, JNK, and p38.
Compounds containing trifluoromethyl groups have been shown to modulate MAPK signaling.[11][12] By inhibiting the phosphorylation of key kinases in this pathway, 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid derivatives can further dampen the inflammatory response.
Caption: Modulation of the MAPK Signaling Pathway.
Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a significant role in the regulation of metabolism and inflammation.[13][14] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Activation of PPARα and PPARγ, in particular, has been shown to exert anti-inflammatory effects.[15]
Some propionic acid derivatives have been identified as PPAR modulators.[16] It is plausible that 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid derivatives could also interact with these receptors, leading to a downstream suppression of inflammatory gene expression. This represents a potential COX-independent mechanism of action.
Experimental Workflow: PPAR Transactivation Assay
This workflow describes a reporter gene assay to assess the ability of the test compounds to activate PPARs.
Caption: PPAR Transactivation Assay Workflow.
Conclusion and Future Directions
The 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid derivatives represent a promising class of anti-inflammatory agents with a multi-pronged mechanism of action. Their ability to inhibit COX enzymes, coupled with the modulation of the NF-κB and MAPK signaling pathways, provides a robust framework for their therapeutic potential. Furthermore, the possibility of PPAR modulation adds another layer to their complex pharmacology.
Future research should focus on elucidating the precise binding modes of these derivatives with their target proteins through co-crystallization studies. In vivo studies in relevant animal models of inflammation will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. A deeper understanding of the structure-activity relationships within this class will guide the design of next-generation derivatives with enhanced potency and safety profiles.
References
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]
-
Natural products targeting the MAPK-signaling pathway in cancer: overview. PMC. [Link]
-
Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. MDPI. [Link]
-
Cyclooxygenase-independent inhibitory effects on T cell activation of novel 4,5-dihydro-3 trifluoromethyl pyrazole cyclooxygenase-2 inhibitors. PubMed. [Link]
-
Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease. PMC. [Link]
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. ResearchGate. [Link]
-
Natural products modulating MAPK for CRC treatment: a promising strategy. Frontiers. [Link]
-
Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? ResearchGate. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
-
Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways. RSC Publishing. [Link]
-
Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. [Link]
-
The Recent Research Progress of NF-κB Signaling on the Proliferation, Migration, Invasion, Immune Escape and Drug Resistance of Glioblastoma. MDPI. [Link]
-
PPAR-α Modulators as Current and Potential Cancer Treatments. PMC. [Link]
-
Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers. [Link]
-
Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [Link]
-
Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. PubMed. [Link]
-
NF-κB. Wikipedia. [Link]
-
Small-Molecule Modulation of PPARs for the Treatment of Prevalent Vascular Retinal Diseases. MDPI. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]
-
Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI. [Link]
-
Modulation of PPAR-α and PPAR-γ Influences Cardiomyocyte Growth and Cardiac Remodeling. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PPAR-α Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of PPAR-α and PPAR-γ Influences Cardiomyocyte Growth and Cardiac Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Toxicity Screening of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
Executive Summary
The compound 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid is a novel small molecule entity whose toxicological profile is not yet characterized in public literature. Its structure, featuring a propionic acid moiety common in NSAIDs and a fluorinated phenyl ring, suggests a complex pharmacological and toxicological potential. This guide presents a comprehensive, rationale-driven strategy for the in vitro toxicity screening of this compound. We move beyond a simple checklist of assays to explain the causal logic behind the experimental design, creating a self-validating framework for risk assessment. This document serves as a strategic roadmap for de-risking this candidate early in the drug development pipeline, ensuring that resources are focused on compounds with the highest potential for safety and efficacy.
Introduction: Compound Analysis and Strategic Rationale
The chemical structure of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid presents key features that must guide a tailored toxicity screening strategy.
-
Propionic Acid Moiety: This functional group is the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen. While its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, this class of drugs is also associated with off-target effects. Therefore, assessing general cytotoxicity is a critical first step.[1][2]
-
Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[3] While the carbon-fluorine bond is exceptionally strong and the group is often considered inert, the presence of fluorination can influence overall molecular properties and may raise concerns related to per- and polyfluoroalkyl substances (PFAS), which have been linked to potential hepatotoxicity.[4][5]
-
Fluoro (-F) Substitution: The additional fluorine atom on the phenyl ring further modifies the electronic properties of the molecule, potentially altering its metabolic profile and off-target interactions.
Given this structural makeup, a tiered, multi-parametric in vitro screening cascade is essential. Our approach begins with foundational cytotoxicity to establish a working concentration range, followed by mandatory genotoxicity assessments and targeted organ-specific toxicity evaluations.
Caption: Overall workflow for the in vitro toxicity screening cascade.
Foundational Toxicity: Cytotoxicity Assessment
Rationale: The initial step in any toxicity screen is to determine the concentrations at which the compound elicits basic cellular damage. This establishes the dose-range for all subsequent, more specific assays, ensuring that observed effects are not merely a consequence of overwhelming cytotoxicity. We employ two complementary assays to measure different aspects of cell death.
-
MTT (or XTT) Assay: Measures mitochondrial reductase activity, serving as a proxy for cell viability and metabolic health. A decrease in signal indicates metabolic compromise.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of cell membrane integrity (necrosis).
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format and can be adapted for various adherent cell lines (e.g., HepG2, HEK293).
-
Cell Seeding: Plate cells at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., 10% DMSO or a known cytotoxicant) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation: Hypothetical Cytotoxicity Data
All quantitative data should be summarized for clarity.
| Cell Line | Assay | Time Point | IC₅₀ (µM) |
| HepG2 | MTT | 24h | > 100 |
| HepG2 | LDH | 24h | > 100 |
| HepG2 | MTT | 48h | 85.2 |
| HepG2 | LDH | 48h | 92.5 |
| HEK293 | MTT | 48h | 76.8 |
Genotoxicity Assessment
Rationale: Genotoxicity testing is a non-negotiable component of preclinical safety assessment mandated by regulatory agencies worldwide.[6][7] These assays detect the potential for a compound to cause genetic damage, a key initiating event in carcinogenesis and heritable diseases. A standard in vitro battery is required to assess multiple endpoints.[7][8]
Caption: Standard two-part battery for in vitro genotoxicity testing.
Test 1: Bacterial Reverse Mutation Assay (Ames Test)
This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause reverse mutations, restoring the bacteria's ability to grow on an amino-acid-deficient medium. It is a highly sensitive screen for mutagens that cause point mutations and frameshifts.[8]
Test 2: In Vitro Micronucleus Assay
Rationale: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei. An increase in micronucleated cells indicates genotoxic potential.[6][9]
Experimental Protocol: In Vitro Micronucleus Assay (CHO-K1 Cells)
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells or human peripheral blood lymphocytes (HPBL) in appropriate medium.
-
Dosing: Seed cells to be approximately 40-50% confluent at the time of treatment. Treat cells with the test compound at a range of concentrations (up to 10 µg/mL or the cytotoxic limit) for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (rat liver S9 fraction).
-
Recovery: After treatment, wash the cells and culture them for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis. This results in binucleated cells, making it easier to identify micronuclei that formed during the single post-treatment mitosis.
-
Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei. Score both mononucleated and binucleated cells.
-
Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the vehicle control. Positive (e.g., Mitomycin C) and negative controls must be included.
Organ-Specific Toxicity Screening
Rationale: After assessing general cytotoxicity and genotoxicity, the focus shifts to organ systems that are common targets for drug-induced toxicity. For a compound with a fluorinated structure and potential NSAID-like properties, the liver and heart are primary organs of concern.
Hepatotoxicity Screening
The liver is the primary site of drug metabolism, making it highly susceptible to toxicity. The presence of the trifluoromethyl group warrants careful investigation due to the known hepatotoxic potential of some fluorinated compounds.[4]
-
Recommended Model: Use of human-derived cells is paramount. HepG2 cells are a common starting point, but primary human hepatocytes (PHH) or induced pluripotent stem cell (iPSC)-derived hepatocytes offer higher physiological relevance.
-
Key Endpoints:
-
Steatosis (Fatty Liver): Assess lipid accumulation using Nile Red or Oil Red O staining.
-
Mitochondrial Dysfunction: Measure changes in mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rates.
-
Reactive Oxygen Species (ROS) Production: Quantify oxidative stress using probes like DCFH-DA.
-
Cardiotoxicity Screening
Cardiotoxicity is a leading cause of drug withdrawal from the market.[10] Early in vitro screening is critical to identify liabilities.
-
Recommended Model: Human iPSC-derived cardiomyocytes (hiPSC-CMs) are the current gold standard as they are human-based, beat spontaneously, and express relevant cardiac ion channels.[10][11]
-
Key Assays:
-
hERG Channel Inhibition: The hERG potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and fatal arrhythmias. This is a mandatory regulatory assay, typically performed using automated patch-clamp on cells overexpressing the channel.[12]
-
Multi-Electrode Array (MEA): hiPSC-CMs are plated on MEA plates, which measure extracellular field potentials. This assay provides integrated data on beat rate, arrhythmia, and conduction velocity, offering a more comprehensive view of electrophysiological effects than the hERG assay alone.[11]
-
Chronic Cardiotoxicity: For compounds intended for long-term use, chronic toxicity assays (e.g., 7-14 days) using impedance or contractility measurements can reveal structural and functional damage that is not apparent in acute tests.[10]
-
Caption: Key models and endpoints for organ-specific toxicity screening.
Data Integration and Risk Assessment
The ultimate goal of this screening cascade is not to generate isolated data points but to build a cohesive toxicological profile.
-
Establish a Therapeutic Index in vitro : The IC₅₀ values from toxicity assays must be compared against the EC₅₀ values from efficacy assays (not covered here). A large separation between toxic and efficacious concentrations suggests a favorable safety window.
-
Identify the "Weakest Link" : A positive finding in any one area—particularly genotoxicity or hERG inhibition—can be a significant hurdle for development. A positive Ames test, for example, often halts the progression of a compound unless a clear, non-relevant mechanism can be demonstrated.
-
Guide Further Studies : The in vitro data provides a critical foundation for designing subsequent in vivo toxicology studies. For instance, if in vitro hepatotoxicity is observed, in vivo studies in rodents would include a specific focus on liver pathology and serum biomarkers like ALT and AST.
Caption: Simplified decision-making flowchart based on integrated in vitro data.
Conclusion
The in vitro toxicity screening of a novel compound like 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid requires a scientifically rigorous and logically structured approach. By systematically evaluating general cytotoxicity, genotoxicity, and key organ-specific liabilities, this guide provides a robust framework for making early, data-driven decisions. This strategy not only satisfies regulatory expectations but, more importantly, enhances the efficiency of the drug development process by identifying and eliminating high-risk candidates, thereby conserving resources for the most promising therapeutic agents.
References
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
ResearchGate. (n.d.). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Available from: [Link]
-
Radboud Repository. (2024, March 11). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available from: [Link]
-
PMC. (n.d.). Comparative hepatotoxicity of novel lithium bis(trifluoromethanesulfonyl) imide (LiTFSI, ie. HQ-115) and legacy Perfluorooctanoic acid (PFOA) in male mice: Insights into epigenetic mechanisms and pathway-specific responses. Available from: [Link]
-
National Toxicology Program - NIH. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches. Available from: [Link]
-
PMC. (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Available from: [Link]
-
PMC. (n.d.). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Available from: [Link]
-
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Available from: [Link]
-
Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Available from: [Link]
-
MDPI. (2023, February 23). Antimicrobial Activity and Cytotoxicity of Nonsteroidal Anti-Inflammatory Drugs against Endodontic Biofilms. Available from: [Link]
-
MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]
-
NextSDS. (n.d.). 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionicacid. Available from: [Link]
-
Canadian Science Publishing. (n.d.). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Available from: [Link]
-
Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Available from: [Link]
-
MDPI. (2025, November 17). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Available from: [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
PMC. (n.d.). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. Available from: [Link]
-
DTIC. (2023, May 29). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. Available from: [Link]
-
PubMed. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Available from: [Link]
-
European Medicines Agency (EMA). (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available from: [Link]
-
Royal Society Publishing. (2025, May 14). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Available from: [Link]
-
PubMed. (n.d.). Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells. Available from: [Link]
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Available from: [Link]
-
Inotiv. (n.d.). Other Genetic Toxicology Assays. Available from: [Link]
-
PMC. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Available from: [Link]
-
Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Available from: [Link]
-
Walsh Medical Media. (2015, September 7). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative hepatotoxicity of novel lithium bis(trifluoromethanesulfonyl) imide (LiTFSI, ie. HQ-115) and legacy Perfluorooctanoic acid (PFOA) in male mice: Insights into epigenetic mechanisms and pathway-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 11. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Strategies for Amide Coupling with 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
Abstract
The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development, serving as a cornerstone for constructing a vast array of pharmacologically active molecules.[1][2] This guide provides a detailed technical overview and actionable protocols for the amide coupling of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, a valuable building block characterized by its electron-deficient aromatic ring. We explore three robust and widely adopted coupling methodologies: carbodiimide-mediated (EDC/HOBt), uronium salt-mediated (HATU), and the classic acyl chloride approach via thionyl chloride. The rationale behind each method, step-by-step experimental procedures, work-up, purification, and characterization are discussed to equip researchers with the expertise to select and execute the optimal strategy for their synthetic goals.
Introduction: The Challenge and Importance of Amide Synthesis
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient. The acid-base reaction between the two functional groups leads to the formation of a stable and unreactive ammonium carboxylate salt, impeding the desired nucleophilic acyl substitution.[3] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to create a better leaving group, thereby facilitating the nucleophilic attack by the amine.
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (CAS 916420-43-4) is a solid compound featuring two strong electron-withdrawing groups (–F and –CF₃) on its phenyl ring.[4] While these substituents are often desirable for modulating the pharmacokinetic properties of a final compound, they can influence the electronic nature of the carboxylic acid. This guide provides a comparative analysis of three distinct activation strategies to effectively couple this substrate.
Figure 1: Conceptual workflow illustrating the challenge of salt formation and the necessity of carboxylic acid activation for successful amide synthesis.
Comparative Overview of Coupling Protocols
The choice of a coupling reagent is a critical decision that depends on the substrate's steric and electronic properties, the amine's reactivity, the reaction scale, and potential side reactions.[3] For instance, electron-deficient amines often require more potent activating agents.[1] We present three protocols that offer a range of reactivity, cost, and experimental complexity.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Thionyl Chloride |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Acyl Halide Precursor |
| Activating Agent(s) | EDC, HOBt | HATU | SOCl₂ |
| Typical Base | None required, or DIPEA | DIPEA, 2,4,6-Collidine | Pyridine, TEA, DIPEA |
| Typical Solvent(s) | DCM, DMF | DMF, NMP, DCM | DCM, Toluene (neat SOCl₂) |
| Key Advantages | Water-soluble byproducts, mild conditions.[3][5] | High efficiency, rapid, good for hindered substrates.[6] | Low cost, robust, good for large scale.[] |
| Common Side Reactions | N-acylurea formation, racemization (if chiral).[8] | Guanidinylation of amine, byproduct removal can be tricky.[8][9] | Harsh conditions, incompatible with acid-sensitive groups.[2] |
Detailed Experimental Protocols
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This method is a workhorse in medicinal chemistry due to its mild conditions and the water-solubility of the N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct, which simplifies purification.[3][5] 1-Hydroxybenzotriazole (HOBt) is included as an additive to act as an activating agent, increasing efficiency and minimizing side reactions.[5]
Mechanism Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can either react directly with the amine or, more favorably, react with HOBt to form an active HOBt-ester. This ester is less prone to side reactions and efficiently undergoes aminolysis to yield the desired amide.[10]
Figure 2: Reaction mechanism for EDC/HOBt mediated amide coupling.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).
-
Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.
-
Activation: Add EDC hydrochloride (1.2 eq) to the mixture in one portion.
-
Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. The solution may become cloudy.
-
Amine Coupling: Add the desired amine (1.0-1.2 eq) to the activated mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (or 1M citric acid), saturated aqueous NaHCO₃, and finally with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Uronium Salt-Mediated Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent renowned for its rapid reaction times and efficacy with sterically hindered or electron-deficient substrates.[6] It requires a non-nucleophilic base, like DIPEA, to deprotonate the carboxylic acid initially.[12]
Mechanism Rationale: The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbon of HATU. This forms a highly reactive OAt-activated ester intermediate. This active ester is then readily attacked by the amine to form the stable amide bond.[9][12]
Figure 3: Reaction mechanism for HATU mediated amide coupling.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.1-0.5 M).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 2-5 minutes.
-
Activation & Coupling: Add HATU (1.1 eq) to the mixture in one portion. The reaction is often exothermic.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions are typically complete within this timeframe.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography. Note that tetramethylurea, a byproduct, can sometimes be difficult to remove.[9]
Protocol 3: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)
This classic two-step, one-pot method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then reacts readily with an amine.[13] This approach is robust and cost-effective, particularly for larger-scale synthesis, but its harshness makes it unsuitable for substrates with sensitive functional groups.[]
Mechanism Rationale: The carboxylic acid's oxygen attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence releases gaseous byproducts (SO₂ and HCl) and generates the electrophilic acyl chloride.[14] The acyl chloride is then quenched with the amine in the presence of a base (to scavenge HCl) to form the amide.
Figure 4: Two-step workflow for amide synthesis via an acyl chloride intermediate.
Step-by-Step Procedure:
-
Setup (Acyl Chloride Formation): To a round-bottom flask equipped with a reflux condenser and gas outlet (to vent HCl and SO₂ to a scrubber), add 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-5.0 eq), either neat or in a solvent like Toluene. Add a catalytic amount of DMF (1-2 drops).
-
Reaction (Step 1): Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours until gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure (carefully, as the residue is reactive). The crude acyl chloride is typically used directly without further purification.
-
Setup (Amidation): Dissolve the crude acyl chloride in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Amine Coupling: In a separate flask, dissolve the amine (1.1 eq) and a base such as Triethylamine (TEA) or Pyridine (1.5 eq) in anhydrous DCM.
-
Reaction (Step 2): Add the amine/base solution dropwise to the cold acyl chloride solution.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[15]
Product Characterization
Confirmation of the final amide product's identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic broad singlet for the amide N-H proton, typically in the 5-8 ppm range. Signals corresponding to the propionic acid backbone and the aromatic protons should be present and integrated correctly.
-
¹³C NMR: The amide carbonyl carbon typically appears in the 160-180 ppm region.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product.[16]
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretching absorbance around 1660 cm⁻¹ and an N-H stretching band around 3400 cm⁻¹.[17]
References
-
Libretexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Patsnap. (2026). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap Eureka. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, as direct search result was a protocol for specific hindered amines).
-
Thakkar, A., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
NextSDS. 3-[5-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information. [Link]
-
ResearchGate. (2018). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Chemistry LibreTexts. Ch20: Spectroscopy Analysis : Amides. [Link]
- Google Patents.
-
ResearchGate. (2022). Proposed mechanism for the production of acid chlorides using thionyl chloride. [Link]
-
MDPI. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Common Organic Chemistry. Amine to Amide (via Acid Chloride). [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
-
Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
ACS Publications. (2000). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | 916420-43-4 [sigmaaldrich.com]
- 5. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. Knowledge Center Archive - Bachem [bachem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Amide Extraction Techniques For Pharmaceutical Purity [eureka.patsnap.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid as a Strategic Fluorinated Building Block in Drug Discovery
Executive Summary
The integration of fluorine into small-molecule drug candidates has fundamentally transformed modern medicinal chemistry[1]. By leveraging the unique physicochemical properties of fluorine—such as its high electronegativity, low polarizability, and strong carbon-fluorine bond—researchers can precisely modulate a molecule's lipophilicity, metabolic stability, and target binding affinity[1].
This application note details the utility of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (CAS: 916420-43-4)[2] as a versatile, high-value building block. We outline its structural advantages and provide validated protocols for its application in synthesizing Protein-Protein Interaction (PPI) inhibitors and anti-inflammatory agents.
The Strategic Role of Fluorinated Propionic Acids
The structural architecture of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid offers distinct topological advantages for Structure-Activity Relationship (SAR) exploration:
-
Conformational Locking: The bulky trifluoromethyl ( −CF3 ) group at the ortho position induces a severe steric twist. This locks the propionic acid side chain into a rigid conformation, significantly reducing the entropic penalty upon binding to target proteins.
-
Electronic Modulation: The meta-fluoro substituent fine-tunes the electron density of the phenyl ring. This enhances the molecule's capacity to engage in π−π stacking, cation- π interactions, and orthogonal halogen bonding within hydrophobic binding pockets.
-
Metabolic Shielding: The strategic placement of fluorine atoms blocks primary sites of Cytochrome P450 (CYP450)-mediated aromatic oxidation, thereby increasing the compound's in vivo half-life[1].
Physicochemical Profiling
Summarized below are the core properties that make this building block highly suitable for Lipinski-compliant drug design.
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Pharmacological Relevance |
| Compound Name | 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | Standardized nomenclature for SAR mapping. |
| CAS Registry Number | 916420-43-4[2] | Ensures supply chain and reagent traceability. |
| Molecular Formula | C10H8F4O2 | - |
| Molecular Weight | 236.16 g/mol | Low MW allows for downstream functionalization without exceeding the 500 Da limit. |
| Hydrogen Bond Donors | 1 | Ideal for maintaining membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Facilitates robust interactions with target kinase/receptor backbones. |
Application I: Synthesis of Keap1-Nrf2 PPI Inhibitors
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Disrupting this PPI is a validated strategy for treating acute kidney injury (AKI). Recent medicinal chemistry campaigns have successfully utilized substituted phenyl propionic acid derivatives, particularly those coupled with a 5-tetrahydroisoquinoline (5-THIQ) core, to achieve highly potent, orally bioavailable Keap1-Nrf2 inhibitors[3].
Using 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid as the acyl donor allows researchers to rapidly construct libraries of these inhibitors.
Workflow for synthesizing and validating Keap1-Nrf2 PPI inhibitors using the fluorinated building block.
Protocol 1.1: HATU-Mediated Amide Coupling Workflow
Expertise & Causality: Traditional coupling reagents (e.g., EDC/HOBt) often proceed sluggishly when conjugating sterically hindered amines. HATU is utilized here because its azabenzotriazole moiety accelerates the formation of a highly reactive OAt ester. DIPEA is selected as a non-nucleophilic base to ensure complete deprotonation of the carboxylic acid without competing for the activated electrophile.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid in anhydrous DMF to achieve a 0.1 M concentration under an inert argon atmosphere.
-
Deprotonation: Add 2.0 eq of DIPEA. Stir for 5 minutes at room temperature ( 25∘C ).
-
Activation: Add 1.2 eq of HATU. Stir for 15 minutes. Critical Insight: Pre-activation is mandatory to prevent the unreacted amine from degrading the uronium salt of HATU.
-
Coupling: Add 1.1 eq of the target amine (e.g., a 5-THIQ derivative). Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.
-
Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 1.2: Fluorescence Polarization (FP) Assay for Keap1 Binding
Trustworthiness & Self-Validation: The FP assay is a self-validating, homogeneous system that relies on the rotational correlation time of a fluorophore. When a FITC-labeled Nrf2 peptide binds to the massive Keap1 protein, its rotation is restricted, yielding high polarization. A successful fluorinated propionic acid inhibitor competitively displaces the peptide, increasing its rotational freedom and drastically reducing the polarization signal[3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.005% Tween-20. Critical Insight: Tween-20 is essential to prevent the non-specific adsorption of highly lipophilic fluorinated compounds to the microplate walls.
-
Complex Formation: Dilute recombinant Keap1 protein to a final concentration of 50 nM. Add 10 nM of FITC-labeled Nrf2 peptide.
-
Plating: Dispense 20 μL of the protein-peptide complex into a 384-well black, flat-bottom microplate.
-
Compound Addition: Add 0.5 μL of the synthesized fluorinated compound (prepared as serial dilutions in DMSO). Ensure the final DMSO concentration does not exceed 2.5% to prevent protein denaturation.
-
Equilibration: Incubate the plate at room temperature for 1 hour in the dark.
-
Measurement: Read the microplate on a multi-mode plate reader (Excitation: 485 nm, Emission: 535 nm), measuring both parallel and perpendicular fluorescence.
-
Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic curve) against a reference standard.
Application II: Macrophage Migration Inhibitory Factor (MIF) Inhibitors
MIF is a critical upstream cytokine that drives inflammatory responses in autoimmune disorders like Rheumatoid Arthritis (RA). Despite its validation as a therapeutic target, finding small molecules that stably bind to the MIF active site has historically been challenging. Recent virtual screening and molecular dynamics (MD) simulations have identified fluoropropanoic acid compounds—specifically those bearing fluoro and trifluoromethyl phenyl substitutions—as highly stable, potent MIF inhibitors[4].
By utilizing 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid as an isomeric analog to these proven inhibitors, researchers can explore altered vector topologies to map the MIF active site and improve binding thermodynamics.
Mechanism of action for fluoropropanoic acid derivatives competitively inhibiting MIF-mediated inflammatory pathways.
Quantitative Efficacy Data
The table below summarizes the benchmark quantitative data for fluorinated propionic acid derivatives across different targets, providing a comparative baseline for novel compounds synthesized from this building block.
Table 2: Comparative In Vitro Data for Fluorinated Propionic Acid Derivatives
| Compound Class | Target | Assay Type | Potency / Binding Energy | Reference |
| 5-THIQ-Propionic Acid | Keap1-Nrf2 | FP Assay | IC50=16.0 nM | [3] |
| 5-THIQ-Propionic Acid | Keap1-Nrf2 | ARE-Luciferase | EC50=0.89μM | [3] |
| Fluoropropanoic Acid Analog | MIF Active Site | Virtual Docking | <−7.5 kcal/mol | [4] |
Conclusion
The compound 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid represents a highly privileged scaffold in modern drug discovery. Its dual-halogenated phenyl ring provides exceptional metabolic stability and unique electrostatic properties, while the propionic acid tail offers a highly reactive handle for late-stage functionalization and cross-coupling[1]. Whether deployed in the synthesis of Keap1-Nrf2 PPI inhibitors or as a core pharmacophore for MIF antagonism, this building block empowers medicinal chemists to navigate complex SAR landscapes with precision and reliability.
References
-
[2] AccelaChem. 1017779-73-5 3-Fluoro-2-methoxyphenylacetonitrile - AccelaChem|AccelaChemBio (Catalog Reference for CAS: 916420-43-4). Available at:[Link]
-
[4] Turjya, R. R., et al. (2024). Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor through Virtual Screening and Molecular Dynamics (MD) Simulation. Letters in Drug Design & Discovery, Bentham Science Publishers. Available at:[Link]
-
[3] Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors for Acute Kidney Injury. (2024). Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
[1] Advances in Small-Molecule Synthesis. (2010). Pharmaceutical Technology. Available at:[Link]
Sources
scalable synthesis pathway for 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
An Application Note on the Scalable Synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
Abstract
This document provides a detailed guide for the scalable synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, a valuable fluorinated building block in medicinal chemistry and materials science. We present a comparative analysis of viable synthetic strategies, with a primary focus on a robust and scalable malonic ester synthesis pathway. A detailed, step-by-step protocol is provided, including reagent specifications, reaction conditions, and in-process controls. Additionally, an alternative route via a Palladium-catalyzed Heck reaction is discussed, offering a modern, atom-economical approach. This guide is intended for researchers, chemists, and process development professionals seeking a practical and reliable method for the multi-gram synthesis of this compound.
Introduction and Strategic Overview
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by a phenyl ring substituted with both a fluorine and a trifluoromethyl group, alongside a propionic acid side chain.[1][2] Such highly functionalized aromatic compounds are of significant interest as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate electronic properties and lipophilicity.[5][6]
The successful synthesis of 3-arylpropionic acids on a scalable level hinges on the efficient formation of a carbon-carbon bond between the aromatic ring and the three-carbon side chain. Several established methodologies can be considered for this transformation.
Key Synthetic Strategies:
-
Malonic Ester Synthesis: A classic, reliable, and highly versatile method for preparing carboxylic acids. It involves the alkylation of a malonic ester with a suitable aryl halide, followed by hydrolysis and decarboxylation.[7][8][9] This route is often favored for its predictability and use of relatively mild bases like sodium ethoxide.[10]
-
Palladium-Catalyzed Heck Coupling: A modern and powerful C-C bond-forming reaction. This approach typically involves coupling an aryl halide with an acrylic acid derivative (e.g., ethyl acrylate) in the presence of a palladium catalyst.[11][12][13] The resulting cinnamic acid derivative is then reduced to the desired propionic acid. This method is often more atom-economical than classical approaches.
-
Carbonylation Reactions: These reactions introduce a carbonyl group (CO) into an organic molecule, often using a palladium catalyst.[14][15] A two-step, one-pot procedure can involve a Heck reaction with ethylene followed by hydroxycarbonylation to yield the propionic acid.[16] While efficient, this may require specialized high-pressure equipment.
This guide will provide a detailed protocol for the Malonic Ester Synthesis due to its operational simplicity, high yields, and avoidance of high-pressure gas handling, making it highly amenable to standard laboratory and pilot-plant scales. The Heck reaction will be presented as a viable, scalable alternative.
Figure 1: High-level overview of potential synthetic routes to the target compound.
Recommended Pathway: Malonic Ester Synthesis
This pathway proceeds in two distinct operational steps: 1) Alkylation of diethyl malonate with the aryl bromide precursor, and 2) Subsequent saponification (hydrolysis) and decarboxylation to yield the final product.
Figure 2: Detailed workflow for the Malonic Ester Synthesis pathway.
Detailed Protocol: Step 1 - Alkylation
Objective: To synthesize Diethyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]malonate.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Eq. |
| 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene | 393-37-3 | 258.99 | 50.0 | 0.193 | 1.0 |
| Diethyl malonate | 105-53-3 | 160.17 | 34.0 | 0.212 | 1.1 |
| Sodium ethoxide (NaOEt) | 141-52-6 | 68.05 | 14.6 | 0.215 | 1.1 |
| Absolute Ethanol (EtOH) | 64-17-5 | - | 250 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 500 mL | - | - |
| Deionized Water (H₂O) | 7732-18-5 | - | 300 mL | - | - |
| Brine | N/A | - | 100 mL | - | - |
Procedure:
-
Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Enolate Formation: Charge the flask with absolute ethanol (250 mL) and diethyl malonate (34.0 g, 0.212 mol). Stir the solution under a nitrogen atmosphere. Carefully add sodium ethoxide (14.6 g, 0.215 mol) portion-wise, managing any exotherm by using a water bath. The formation of the enolate is critical for the subsequent alkylation.[8] Stir for 30 minutes at room temperature.
-
Alkylation: Add 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene (50.0 g, 0.193 mol) to the flask via an addition funnel.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into deionized water (300 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 250 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diethyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]malonate as an oil. This intermediate is often of sufficient purity for the next step.
-
Detailed Protocol: Step 2 - Hydrolysis & Decarboxylation
Objective: To synthesize 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid from the malonic ester intermediate.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (g) | Moles (mol) |
| Crude Diethyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]malonate | N/A | 338.25 | (from Step 1) | ~0.193 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 32.5 | 0.579 |
| Ethanol (95%) | 64-17-5 | - | 150 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | - | 150 mL | - |
| Hydrochloric Acid (HCl, conc. 37%) | 7647-01-0 | - | ~60 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 400 mL | - |
Procedure:
-
Saponification: In a 1 L flask equipped for reflux, dissolve the crude intermediate from Step 1 in ethanol (150 mL). Add a solution of potassium hydroxide (32.5 g, 0.579 mol) in water (150 mL). The use of a strong base is required to hydrolyze the sterically hindered ester groups.[17]
-
Heat the mixture to reflux and maintain for 4-6 hours until saponification is complete (monitor by TLC/HPLC, observing the disappearance of the starting material).
-
Acidification & Decarboxylation:
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly and carefully add concentrated HCl until the pH is ~1. Vigorous gas (CO₂) evolution will occur.
-
Once the initial effervescence subsides, heat the mixture to a gentle reflux for 2-4 hours to ensure complete decarboxylation.[9] The mechanism involves the loss of carbon dioxide from the malonic acid intermediate.[7]
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a heptane/toluene mixture, to yield the final product as a white to off-white solid.
Alternative Pathway: Heck Reaction & Reduction
For laboratories equipped to handle palladium catalysis, the Heck reaction offers a more convergent and atom-economical alternative.[18] The strategy involves two main transformations.
Figure 3: Workflow for the alternative Heck Reaction pathway.
Conceptual Protocol:
-
Heck Coupling: The aryl bromide (1.0 eq) is coupled with ethyl acrylate (~1.2 eq) using a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%), a phosphine ligand (e.g., PPh₃), and a base like triethylamine (NEt₃) in a solvent like toluene or DMF. The reaction is heated until completion to form the ethyl cinnamate derivative.[11]
-
Reduction & Hydrolysis: The unsaturated ester is then subjected to catalytic hydrogenation (e.g., H₂ gas over a Pd/C catalyst) to reduce the double bond.[19] Following reduction, the saturated ester is hydrolyzed using standard saponification and acidification procedures as described in Section 2.2 to yield the final propionic acid.
Analytical and Quality Control
To ensure the integrity of the synthesis and the quality of the final product, the following analytical methods are recommended.
| Technique | Purpose | Sample Stage |
| TLC | Rapid, qualitative monitoring of reaction progress. | In-process |
| HPLC | Quantitative monitoring of reaction conversion and final purity assay.[20] | In-process & Final Product |
| GC-MS | Identification of volatile impurities and confirmation of mass. | Intermediates & Final |
| ¹H NMR | Structural confirmation of intermediates and final product. | Intermediates & Final |
| ¹⁹F NMR | Crucial for confirming the fluorine and CF₃ group environments.[21] | Intermediates & Final |
| Melting Point | Physical characterization and purity indicator of the final solid. | Final Product |
Conclusion
The malonic ester synthesis route provides a highly reliable, scalable, and operationally straightforward method for the preparation of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid. The protocol detailed herein uses common laboratory reagents and equipment, making it accessible for a wide range of research and development settings. For process optimization and green chemistry considerations, the alternative Heck coupling pathway presents a compelling, modern alternative that can reduce waste and improve overall efficiency. Rigorous in-process and final analytical controls are essential to ensure the desired product quality and yield.
References
-
Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65.
-
Schranck, J., & Beller, M. (2013). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 18(8), 9912-9922.
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
-
Bentham Science Publishers. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations.
-
Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism.
-
Wikipedia. (n.d.). Malonic ester synthesis.
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
-
Royal Society of Chemistry. (2018). Transition-metal-free carbonylation of aryl halides with arylboronic acids by utilizing stoichiometric CHCl3 as the carbon monoxide-precursor. Green Chemistry.
-
Semantics Scholar. (n.d.). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds.
-
Sigma-Aldrich. (n.d.). 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid.
-
Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
MDPI. (2017). Heck Reaction—State of the Art.
-
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
CSL. (2021). Analytical Method Summaries.
-
CHIMIA. (n.d.). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts.
-
Manasa Life Sciences. (n.d.). 3-[2-(trifluoromethyl)phenyl]propanoic acid.
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.
-
ResearchGate. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.
-
NextSDS. (n.d.). 3-[5-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information.
-
BenchChem. (n.d.). Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC.
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives.
-
ResearchGate. (n.d.). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes.
-
ChemicalBook. (n.d.). 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid synthesis.
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS.
-
MilliporeSigma. (n.d.). 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid.
-
Google Patents. (n.d.). CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid.
-
MDPI. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells.
-
Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species.
-
National Institutes of Health. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
-
Avantor. (n.d.). 1 result for 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid.
-
ACS Publications. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid.
-
Santa Cruz Biotechnology. (n.d.). 3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid.
-
National Institutes of Health. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
Sources
- 1. 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | 916420-43-4 [sigmaaldrich.com]
- 2. nextsds.com [nextsds.com]
- 3. 3-[2-(trifluoromethyl)phenyl]propanoic acid | Manasa Life Sciences [manasalifesciences.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. chimia.ch [chimia.ch]
- 16. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Strategic Incorporation of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid in Peptide Drug Design
Executive Summary
The translation of peptide sequences from biological hits to viable therapeutic candidates is frequently hindered by poor metabolic stability and limited membrane permeability. The strategic N-terminal capping or side-chain modification of peptides with fluorinated aromatic motifs has emerged as a definitive solution to these pharmacokinetic bottlenecks. This application note provides a comprehensive, self-validating protocol for the incorporation of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid via Solid-Phase Peptide Synthesis (SPPS). By detailing the causality behind reagent selection and reaction conditions, this guide empowers researchers to successfully conjugate this sterically demanding, highly lipophilic pharmacophore.
Pharmacological Rationale & Mechanistic Causality
The decision to incorporate 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid into a peptide scaffold is driven by strict structure-activity relationship (SAR) principles:
-
Metabolic Shielding via C-F Bond Energetics: The carbon-fluorine (C-F) bond possesses a dissociation energy of approximately 485.3 kJ/mol, significantly higher than the 414.2 kJ/mol of a standard C-H bond [1]. This energetic barrier effectively blocks cytochrome P450-mediated oxidative metabolism at the aromatic ring, drastically extending the peptide's in vivo half-life [2].
-
Lipophilicity and Membrane Partitioning: The trifluoromethyl (-CF3) group is one of the most lipophilic functional groups available in medicinal chemistry, boasting a Hansch π value of +0.88 [1]. This drives the thermodynamic partitioning of the peptide into lipid bilayers, enhancing intestinal absorption and blood-brain barrier (BBB) permeability [3, 4].
-
Causality of the Propionic Acid Linker: Direct coupling of a fluorinated benzoic acid to a peptide generates an electron-deficient benzamide that is highly susceptible to enzymatic hydrolysis. The two-carbon aliphatic spacer in propionic acid insulates the amide bond from the strong electron-withdrawing inductive effects of the -F and -CF3 groups. Furthermore, the spacer provides critical rotational freedom, preventing the bulky ortho-CF3 group from completely sterically hindering the coupling reaction.
Physicochemical Properties & Expected Mass Shifts
To facilitate analytical validation, the quantitative properties of the modifier are summarized below.
| Property | Value / Impact | Mechanistic Causality in Drug Design |
| Molecular Weight | 236.16 g/mol | Determines the +218.15 Da mass shift (after H₂O loss) during LC-MS validation. |
| C-F Bond Energy | ~485.3 kJ/mol | Resists oxidative cleavage by CYP450 enzymes, extending half-life[2]. |
| Hansch π Value (-CF3) | +0.88 | Increases lipophilicity, driving membrane partitioning and BBB permeability [1]. |
| Steric Bulk (Ortho -CF3) | van der Waals radius ~2.7 Å | Shields the adjacent amide bond from exopeptidase hydrolysis. |
Synthetic Strategy & Self-Validating Workflow
Because the ortho-CF3 group imposes significant steric bulk, standard coupling reagents (e.g., HBTU) often fail to achieve quantitative conversion. This workflow utilizes a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester generated via HATU, coupled with a self-validating Kaiser test loop to ensure absolute coupling efficiency before irreversible cleavage [5].
Self-validating SPPS workflow for coupling fluorinated phenylpropionic acid.
Experimental Protocols
Protocol A: Resin Preparation and N-Terminal Deprotection
Note: This protocol assumes the peptide chain has been fully elongated on a Rink Amide or Wang resin (0.1 mmol scale) and the final N-terminal Fmoc group is ready for removal.
-
Resin Swelling: Transfer the resin (0.1 mmol) to a solid-phase synthesis syringe equipped with a porous frit. Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes. Drain completely.
-
Fmoc Removal: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5 minutes. Drain and repeat with a fresh 3 mL aliquot for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine: DMF (5 × 3 mL), DCM (5 × 3 mL), and finally DMF (5 × 3 mL).
Protocol B: Activation and Coupling of the Fluorinated Acid
Causality of Reagent Choice: HATU is strictly required here. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming resin-bound amine. This accelerates aminolysis and overcomes the severe steric shielding imposed by the ortho-CF3 group [5].
-
Reagent Preparation: In a clean glass vial, dissolve 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (94.5 mg, 0.4 mmol, 4.0 eq) and HATU (148.3 mg, 0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8.0 eq) to the vial. Vortex the mixture for 60 seconds to pre-activate the carboxylic acid into the active ester. The solution will turn a pale yellow.
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 120 minutes. (The extended coupling time compensates for the steric hindrance).
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).
-
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
-
Result = Yellow (Negative): Primary amines are fully capped. Proceed to Protocol C.
-
Result = Blue (Positive): Incomplete coupling. Repeat Steps 1-4 using a fresh batch of reagents before proceeding.
-
Protocol C: Global Cleavage and Deprotection
-
Final Wash & Drying: Wash the resin with DCM (5 × 3 mL) and Methanol (3 × 3 mL). Dry the resin under a gentle stream of nitrogen or under vacuum for 30 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H₂O (95:2.5:2.5 v/v/v).
-
Causality: TIS acts as a carbocation scavenger to prevent re-alkylation of the peptide by protecting groups cleaved from the side chains.
-
-
Cleavage: Add 3 mL of the cleavage cocktail to the dried resin. Agitate at room temperature for 2 hours.
-
Precipitation: Collect the cleavage filtrate into a 15 mL centrifuge tube containing 10 mL of ice-cold diethyl ether. A white precipitate (the crude modified peptide) will form immediately.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet with an additional 10 mL of ice-cold ether, and centrifuge again. Air-dry the pellet.
Analytical Validation
Dissolve the crude peptide pellet in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.
-
LC-MS Analysis: Analyze via RP-HPLC coupled to an ESI-MS. Calculate the expected exact mass of the parent peptide and add +218.15 Da to account for the addition of the 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionyl moiety (MW 236.16 minus H₂O). Look for the [M+H]+ and [M+2H]2+ charge states to confirm successful incorporation.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI / PMC). 1
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. 3
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. 4
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. 5
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Catalytic Esterification Strategies for 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid
Executive Summary
The compound 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid is a highly specialized fluorinated building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the ortho-trifluoromethyl (-CF₃) and meta-fluoro (-F) groups on the phenyl ring renders the aromatic system highly electron-deficient and sterically demanding.
While the two-carbon propionic acid spacer insulates the carboxylate from direct resonance deactivation, the strong inductive pull (-I effect) of the fluorinated ring slightly increases the acidity of the carboxyl group compared to an unfunctionalized phenylpropionic acid. When synthesizing prodrugs or complex intermediates, traditional Fischer esterification (using harsh mineral acids like H₂SO₄) often leads to degradation of sensitive alcohol substrates or poor yields due to equilibrium limitations. This application note details two advanced, field-proven catalytic methodologies—Steglich Esterification and Scandium Triflate Catalysis —designed to maximize yield, preserve substrate integrity, and ensure scalable purification.
Mechanistic Insights & Causality
Method A: Steglich Esterification (EDC·HCl / DMAP)
The Steglich esterification is the premier choice for coupling 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid with sterically hindered (e.g., tert-butanol) or acid-sensitive alcohols[1].
-
The Causality of Reagent Selection: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) rather than the traditional DCC (N,N'-Dicyclohexylcarbodiimide). While DCC produces dicyclohexylurea (DCU)—a notoriously difficult byproduct to remove from the organic phase—EDC·HCl generates a highly water-soluble urea byproduct that is effortlessly eliminated during aqueous workup[2].
-
The Role of DMAP: EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. Without a catalyst, this intermediate undergoes a slow 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea, severely depressing the yield[1]. The addition of catalytic DMAP (4-Dimethylaminopyridine) circumvents this. As a superior nucleophile, DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium "active ester," which cannot undergo the detrimental rearrangement. The alcohol then attacks this active ester, forming the desired product and regenerating the DMAP catalyst[3].
Method B: Lewis Acid Catalysis via Sc(OTf)₃
For robust primary or secondary alcohols where scalability and atom economy are prioritized, Scandium Trifluoromethanesulfonate [Sc(OTf)₃] is deployed.
-
The Causality of Catalyst Selection: Traditional Lewis acids (e.g., AlCl₃, BF₃) are rapidly hydrolyzed and destroyed by the water generated during esterification. Sc(OTf)₃ is a uniquely water-tolerant Lewis acid[4]. It coordinates to the carbonyl oxygen of the propionic acid side chain, intensely increasing the electrophilicity of the carbonyl carbon. Because it maintains its catalytic activity in the presence of water, it can be used at low loadings (1–10 mol%) and is fully recoverable from the aqueous phase post-reaction, making it highly sustainable for large-scale API manufacturing[4].
Quantitative Method Comparison
The following table summarizes the operational parameters and expected outcomes for the esterification of fluorinated phenylpropionic acids across different methodologies.
| Parameter | Steglich Esterification (EDC·HCl/DMAP) | Lewis Acid Catalysis (Sc(OTf)₃) | Traditional Fischer (H₂SO₄) |
| Catalyst / Reagents | EDC·HCl (1.2 eq) / DMAP (0.1 eq) | Sc(OTf)₃ (5 mol%) | H₂SO₄ (Catalytic) |
| Operating Temperature | 0 °C warming to Room Temp | Reflux (e.g., 80–110 °C) | Reflux |
| Reaction Time | 12 – 16 hours | 8 – 12 hours | 18 – 24 hours |
| Typical Yield | 85% – 95% | 80% – 90% | 60% – 75% |
| Primary Byproduct | Water-soluble urea | Water | Water |
| Substrate Scope | Excellent for sensitive/hindered alcohols | Ideal for primary/secondary alcohols | Poor for sensitive substrates |
| Scalability | Moderate (Reagent cost is high) | High (Catalyst is recoverable) | High (Low cost, but harsh) |
Method Selection Workflow
Decision matrix for selecting esterification pathways based on alcohol properties.
Self-Validating Experimental Protocols
Protocol A: Steglich Esterification (EDC·HCl / DMAP)
Optimized for complex prodrug synthesis and sensitive alcohol substrates.
Step 1: Reagent Preparation
-
In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (1.0 eq, 10.0 mmol) and the target alcohol (1.2 eq, 12.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M concentration).
-
Add DMAP (0.1 eq, 1.0 mmol). Causality: Keeping DMAP at catalytic amounts prevents basic degradation of the substrate while ensuring rapid acyl transfer[1].
Step 2: Activation and Coupling
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq, 12.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition at 0 °C mitigates the exothermic activation step, preventing premature degradation of the O-acylisourea.
-
Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
Step 3: In-Process Control (IPC) & Self-Validation
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The starting fluorinated acid will streak near the baseline (Rf ~0.1), while the newly formed ester will migrate cleanly (Rf ~0.6–0.8). Alternatively, LC-MS analysis should confirm the disappearance of the acid mass (m/z 263.03 for [M-H]⁻).
Step 4: Quench and Purification
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M aqueous HCl (2 × 20 mL), saturated aqueous NaHCO₃ (2 × 20 mL), and brine (1 × 20 mL).
-
Validation Checkpoint: The 1M HCl wash strictly validates the removal of DMAP and the water-soluble EDC-urea byproduct[2]. The NaHCO₃ wash removes any unreacted starting acid. Test the final organic layer with pH paper; it must be strictly neutral (pH 7).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.
Protocol B: Sc(OTf)₃-Catalyzed Direct Esterification
Optimized for scalable, atom-economical synthesis with robust alcohols.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (1.0 eq, 50.0 mmol) and the target alcohol (5.0 eq, 250.0 mmol).
-
Add toluene (100 mL) as the azeotropic solvent.
-
Add Sc(OTf)₃ (0.05 eq, 2.5 mmol). Causality: Sc(OTf)₃ acts as a water-tolerant Lewis acid, driving the reaction forward without being deactivated by the evolving water[4].
Step 2: Azeotropic Reflux
-
Heat the mixture to reflux (approx. 110 °C).
-
Maintain reflux for 8–12 hours.
-
Validation Checkpoint: Monitor the volumetric accumulation of water in the Dean-Stark trap. For a 50.0 mmol scale, exactly 0.9 mL of water should collect. The cessation of water droplet formation physically validates reaction completion.
Step 3: Catalyst Recovery and Workup
-
Cool the mixture to room temperature and dilute with Ethyl Acetate (100 mL).
-
Wash the organic phase with distilled water (3 × 50 mL).
-
Validation Checkpoint: Sc(OTf)₃ partitions completely into the aqueous phase. To validate catalyst recovery and ensure the API intermediate is free of heavy metals, evaporate the combined aqueous washes under vacuum. The recovered white powder (Sc(OTf)₃) can be weighed; >95% mass recovery validates the process economy[4].
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to isolate the ester.
References
- "Steglich esterification", Wikipedia.
- "A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids", The Royal Society of Chemistry.
- "Steglich Esterification", Organic Chemistry Portal.
- "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides", ACS Publications.
Sources
applications of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid in agrochemical development
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols
Introduction & Structural Rationale
The development of next-generation agrochemicals—particularly fungicides and herbicides—relies heavily on the strategic incorporation of halogenated aromatic building blocks. 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (CAS: 916420-43-4) represents a highly privileged intermediate in modern crop protection R&D.
The specific substitution pattern of this molecule provides three distinct pharmacokinetic and pharmacodynamic advantages [1]:
-
The 2-Trifluoromethyl ( CF3 ) Group: Positioned ortho to the propionic acid side chain, the bulky CF3 group induces significant steric hindrance. In downstream amide derivatives, this forces the molecule into an orthogonal conformation, a structural hallmark required for high-affinity binding in Succinate Dehydrogenase Inhibitors (SDHIs). Furthermore, the CF3 group provides robust metabolic stability against cytochrome P450-mediated oxidation.
-
The 5-Fluoro ( F ) Group: Fluorination at the 5-position finely tunes the electronic distribution of the phenyl ring and significantly increases the overall lipophilicity ( logP ). This enhancement is critical for traversing waxy plant cuticles and the complex lipid bilayers of fungal cell membranes [2].
-
The Propionic Acid Backbone: The three-carbon aliphatic chain serves as a versatile synthetic handle. It can be directly coupled to amines to form flexible linker libraries, or it can undergo intramolecular cyclization to form conformationally restricted indanone systems, thereby reducing the entropic penalty upon target binding.
Physicochemical Profiling
To ensure predictable behavior during formulation and synthesis, the baseline physicochemical properties of the building block must be established.
Table 1: Physicochemical & Structural Metrics
| Parameter | Value / Description | Agrochemical Implication |
| Molecular Formula | C10H8F4O2 | High fluorine-to-carbon ratio enhances metabolic inertness. |
| Molecular Weight | 236.16 g/mol | Low MW allows for downstream elaboration without exceeding the ideal agrochemical MW space (<500 Da). |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Provides a reactive site for amide/ester linkages. |
| Hydrogen Bond Acceptors | 4 (F, O) | Facilitates secondary interactions within target protein binding pockets. |
| Calculated logP | ~2.8 - 3.1 | Optimal lipophilicity for cuticular penetration before further derivatization. |
Synthetic Workflows & Mechanistic Visualization
The primary utility of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid lies in its conversion into advanced active ingredients (AIs). The most common pathway involves its cyclization into a fluorinated indanone, followed by reductive amination and amide coupling to yield an SDHI candidate.
Figure 1: Synthetic workflow transforming the flexible propionic acid into a rigid, biologically active SDHI fungicide candidate.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high-fidelity synthesis for structure-activity relationship (SAR) screening.
Protocol A: Synthesis of Conformationally Restricted Indanone Core
Objective: Intramolecular Friedel-Crafts acylation to yield 5-fluoro-2-(trifluoromethyl)-1-indanone.
Causality & Rationale: Thionyl chloride ( SOCl2 ) is selected over oxalyl chloride to minimize rapid gas evolution rates at scale, ensuring a controlled activation. Aluminum chloride ( AlCl3 ) is utilized as a Lewis acid to drive the cyclization; it must be added at 0°C to control the highly exothermic nature of the Friedel-Crafts reaction and prevent undesired defluorination or polymerization of the activated ring.
Step-by-Step Procedure:
-
Activation: Charge a dry, nitrogen-flushed round-bottom flask with 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).
-
Add catalytic N,N -dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of SOCl2 (1.5 eq) at room temperature.
-
Stir the mixture for 2 hours.
-
IPC 1 (Self-Validation): Quench a 50 µL aliquot into 1 mL of anhydrous methanol. Analyze via UPLC-MS. The complete disappearance of the starting material mass and the appearance of the methyl ester mass confirms >99% conversion to the acid chloride.
-
-
Cyclization: Concentrate the reaction mixture in vacuo to remove excess SOCl2 . Redissolve the crude acid chloride in anhydrous DCM and cool to 0°C using an ice bath.
-
Portion-wise, add anhydrous AlCl3 (1.5 eq) over 30 minutes, maintaining the internal temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
IPC 2: Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The indanone product will appear as a distinct, UV-active spot with a higher Rf than the starting acid.
-
-
Quench & Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4 , and concentrate to yield the indanone building block.
Protocol B: Direct Amide Library Generation for Herbicidal Screening
Objective: Coupling the propionic acid directly with various anilines to explore flexible-linker herbicidal activity.
Causality & Rationale: For direct coupling, HATU is chosen as the coupling reagent alongside DIPEA. Agrochemical libraries often utilize sterically hindered, electron-deficient anilines (e.g., polyhalogenated anilines). HATU generates a highly reactive HOAt-ester intermediate that overcomes the poor nucleophilicity of these anilines, preventing the formation of unreactive side products.
Step-by-Step Procedure:
-
Dissolve 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Add the target heteroaryl amine/aniline (1.1 eq) and stir for 12 hours at 40°C.
-
IPC 1: Analyze via LC-MS. Look for the [M+H]+ peak corresponding to the target amide.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 , and 5% aqueous LiCl (to remove residual DMF).
-
Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).
Biological Application: Mechanism of Action
When elaborated into an SDHI, the fluorinated moiety plays a direct role in the biological efficacy of the compound against agricultural pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) [3].
Figure 2: Mechanistic pathway of SDHI fungicides derived from fluorinated phenylpropionic acid building blocks, culminating in pathogen eradication.
Analytical Validation Metrics
To ensure the trustworthiness of the synthesized libraries, the following analytical thresholds must be met before advancing candidates to in vivo greenhouse screening.
Table 2: Quality Control Thresholds for Downstream Derivatives
| Analytical Technique | Target Metric | Purpose / Rationale |
| HPLC (UV 254 nm) | > 95% Area Under Curve (AUC) | Ensures purity; prevents false positives in biological screening caused by highly active impurities. |
| 1 H-NMR (400 MHz) | Absence of SOCl2 /DMF peaks | Confirms complete removal of toxic reagents that could cause non-specific phytotoxicity in crops. |
| 19 F-NMR (376 MHz) | Two distinct signals (approx. -60 ppm for CF3 , -110 ppm for F ) | Validates that the fluorinated ring remained intact and did not undergo nucleophilic aromatic substitution ( SNAr ) during synthesis. |
| High-Resolution Mass Spec (HRMS) | Mass error < 5 ppm | Absolute confirmation of the molecular formula of the novel active ingredient. |
References
-
Catalytic formation of C(sp3)–F bonds via decarboxylative fluorination with mechanochemically-prepared Ag2O/TiO2 heterogeneous catalysts. RSC Publishing. Demonstrates the critical role and synthetic methodologies of fluorinated aliphatic and aromatic carboxylic acids in agrochemical development.[Link]
-
Fluazinam - Compound Summary. National Center for Biotechnology Information (PubChem). Highlights the biological necessity and mechanism of action of 5-fluoro and trifluoromethyl-substituted phenyl rings in broad-spectrum agricultural fungicides.[Link]
-
Discovery of Arylfluorosulfates as Novel Fungicidal Agents against Plant Pathogens. Journal of Agricultural and Food Chemistry (ACS Publications). Discusses the structure-activity relationship of trifluoromethyl-bearing aromatic agrochemicals against pathogens like Rhizoctonia solani.[Link]
troubleshooting low yield in 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid synthesis
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling up or troubleshooting the synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (CAS: 916420-43-4)[1].
The standard industrial and medicinal chemistry route for this molecule involves a two-step sequence: a Knoevenagel condensation followed by catalytic hydrogenation. However, the unique electronic and steric properties of the ortho-trifluoromethyl and meta-fluoro groups frequently cause stalled reactions, catalyst poisoning, and hydrodefluorination side reactions.
Below, you will find our diagnostic workflow, an interactive FAQ addressing causality, quantitative troubleshooting data, and self-validating protocols to ensure high-yield synthesis.
Synthesis Workflow & Failure Point Analysis
Workflow and failure points in 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid synthesis.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My Knoevenagel condensation is stalling, and LC-MS shows a mass of 277 [M-H]- instead of the expected 233 [M-H]-. What is happening?
Cause: You have successfully formed the benzylidenemalonic acid intermediate (MW: 278.16), but the reaction has failed to undergo decarboxylation. The ortho-trifluoromethyl group is highly sterically demanding. While its strong electron-withdrawing inductive effect accelerates the initial nucleophilic attack of the malonic acid, the steric bulk severely hinders the subsequent dehydration and decarboxylation steps. Solution: Decarboxylation of this specific sterically hindered adduct requires sustained thermal energy. Ensure your reaction temperature is strictly maintained at or above 110°C (refluxing pyridine/toluene) for at least 3-4 hours[2]. Do not rely solely on TLC disappearance of the aldehyde; use LC-MS to confirm the transition from the di-acid (m/z 277) to the acrylic acid (m/z 233).
Q2: The yield for Step 2 (Hydrogenation) is low, and I am detecting a major impurity missing 18 Da (m/z 217). How do I prevent this?
Cause: The impurity is 3-[2-(trifluoromethyl)phenyl]propionic acid, resulting from hydrodefluorination . Palladium on carbon (Pd/C) is highly active for olefin reduction but has a well-documented propensity to undergo oxidative addition into C-F bonds on electron-deficient fluoroaromatics[3]. The presence of the strongly electron-withdrawing CF3 group further activates the aromatic ring toward nucleophilic attack and C-F bond cleavage by the transition metal[4]. Solution: To suppress hydrodefluorination, you must reduce the catalytic activity toward the C-F bond.
-
Change the Catalyst: Switch from Pd/C to Platinum dioxide ( PtO2 , Adam's catalyst), which is highly efficient for olefin reduction but significantly less prone to C-F insertion.
-
Modulate Conditions: If Pd/C must be used, strictly limit the H2 pressure to 1 atmosphere (balloon pressure) and run the reaction at ambient temperature.
Q3: My hydrogenation (Step 2) won't even initiate. The starting acrylic acid remains completely unreacted.
Cause: Catalyst poisoning. Trace amounts of pyridine or piperidine carried over from the Step 1 Knoevenagel condensation coordinate tightly to the active sites of the Pd or Pt catalyst, completely inhibiting the activation of H2 . Solution: The intermediate isolation protocol must be a self-validating system. During the workup of Step 1, the precipitation of the acrylic acid must be done by slowly adding 5M HCl until the pH reaches exactly 2-3[2]. This ensures all pyridine and piperidine are protonated into water-soluble salts and washed away. Verify the pH of the filtrate before proceeding.
Quantitative Troubleshooting Matrix
Use this data table to rapidly diagnose reaction failures using standard LC-MS (Negative Ion Mode, ESI-) and implement the correct causality-based fix.
| Symptom / Observation | LC-MS [M-H]- | Root Cause | Corrective Action |
| Target Product | 235.1 | N/A (Successful Synthesis) | Proceed to final crystallization. |
| Stalled Step 1 | 277.1 | Incomplete decarboxylation (Di-acid intermediate) | Increase temperature to ≥ 110°C; extend reaction time. |
| Unreacted Step 1 SM | 191.0 | Aldehyde unreactive / Base deactivated | Check piperidine quality; ensure anhydrous pyridine is used. |
| Step 2 Over-reduction | 217.1 | Hydrodefluorination (Loss of aromatic Fluorine) | Switch catalyst to PtO2 ; reduce H2 pressure to 1 atm. |
| Step 2 Stalled | 233.1 | Catalyst poisoning by residual amines | Re-dissolve intermediate in EtOAc, wash with 1M HCl, dry, and re-subject. |
Self-Validating Experimental Protocols
Step 1: Synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]acrylic acid
This protocol incorporates built-in pH validation to prevent downstream catalyst poisoning.
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq, 10 mmol) and malonic acid (1.2 eq, 12 mmol) in anhydrous pyridine (15 mL).
-
Catalysis: Add piperidine (0.1 eq, 1 mmol) dropwise.
-
Thermal Decarboxylation: Heat the mixture to 110°C using a calibrated heating block. Causality Note: Temperatures below 100°C will trap the reaction at the malonic acid adduct stage. Stir for 4 hours.
-
Quench & Precipitation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice-water.
-
Validation Workup (Critical): Slowly add 5M HCl under vigorous stirring. Self-Validation Check: Use a pH meter or high-resolution pH paper to confirm the aqueous layer reaches exactly pH 2.0–2.5[2]. This guarantees the protonation and removal of pyridine/piperidine.
-
Isolation: Filter the precipitated white solid via a Büchner funnel. Wash thoroughly with cold distilled water (3 x 20 mL) and dry under vacuum at 50°C overnight.
Step 2: Synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
This protocol utilizes mild conditions to prevent hydrodefluorination.
-
Setup: Dissolve the intermediate acrylic acid (1.0 eq, 5 mmol) in HPLC-grade Methanol (25 mL) in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Add PtO2 (Adam's catalyst, 5 mol%). Causality Note: PtO2 is selected over Pd/C to eliminate the oxidative addition into the activated C-F bond, preventing the formation of the m/z 217 impurity.
-
Purge Cycle: Seal the flask. Evacuate the flask and backfill with inert Argon (repeat 3 times). Evacuate and backfill with H2 gas (repeat 3 times).
-
Reaction: Maintain the H2 pressure strictly at 1 atm (using a double-layered balloon). Stir vigorously at room temperature (20-25°C) for 6-8 hours.
-
Monitoring: Monitor via LC-MS until the m/z 233 peak disappears and m/z 235 emerges.
-
Filtration: Purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with Methanol (2 x 10 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid. Recrystallize from Hexane/Ethyl Acetate if necessary.
References
- AccelaChemBio. "3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid Product Catalog." AccelaChem.
- BenchChem. "Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives." BenchChem Protocols.
- Chen, Z., et al. "B-Modified Pd Cathodes for the Efficient Detoxification of Halogenated Antibiotics: Enhancing C-F Bond Breakage beyond Hydrodefluorination." Environmental Science & Technology, 2025.
- Mai, V. H., & Nikonov, G. I. "Hydrodefluorination of Fluoroaromatics by Isopropyl Alcohol Catalyzed by a Ruthenium NHC Complex. An Unusual Role of the Carbene Ligand." ACS Publications, 2016.
Sources
- 1. 1017779-73-5,3-Fluoro-2-methoxyphenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. B-Modified Pd Cathodes for the Efficient Detoxification of Halogenated Antibiotics: Enhancing C-F Bond Breakage beyond Hydrodefluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing unwanted byproducts in 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid reactions
Welcome to the technical support guide for the synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (CAS 916420-43-4). This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize unwanted byproducts and optimize your reaction outcomes.
The unique electronic properties of the 5-fluoro and 2-trifluoromethyl substituents on the phenyl ring present specific challenges. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and potential intermediates. This guide offers insights into the causality of common issues and provides validated protocols to address them.
Common Synthetic Pathways & Potential Pitfalls
The synthesis of the target molecule can be approached through several routes. Two common and effective methods are the Malonic Ester Synthesis and the Palladium-Catalyzed Cross-Coupling (Heck or Suzuki) Reaction . Each pathway has its own set of challenges regarding byproduct formation.
Pathway 1: Malonic Ester Synthesis
This classical approach involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable benzyl halide, followed by hydrolysis and decarboxylation.
dot
Caption: Workflow for Malonic Ester Synthesis Pathway.
Pathway 2: Palladium-Catalyzed Cross-Coupling
This modern approach often involves the Heck reaction, coupling an aryl halide with an acrylic acid ester, followed by reduction.
dot
Caption: Workflow for Heck Reaction Pathway.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions.
Question 1: My Malonic Ester Synthesis suffers from low yield and a significant amount of a higher molecular weight impurity. What is happening?
Answer: This is a classic case of dialkylation , a common byproduct in malonic ester synthesis.[1]
-
Causality: The mono-alkylated malonic ester product still possesses one acidic proton on the alpha-carbon. If excess base or unreacted alkyl halide is present, this intermediate can be deprotonated again and undergo a second alkylation, leading to a dialkylated byproduct. This is particularly problematic if the reaction is not carefully controlled.[2][3]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the malonic ester (e.g., 1.2 to 1.5 equivalents) relative to the benzyl halide. This ensures the halide is consumed before significant dialkylation can occur.[3]
-
Base Addition: Add your base (e.g., sodium ethoxide) slowly to a solution of the malonic ester at a controlled temperature (e.g., 0-5 °C) to form the enolate. Then, add the benzyl halide dropwise to this solution. This method maintains a low concentration of the free halide.
-
Choice of Base: Ensure the base matches the ester group (e.g., use sodium ethoxide for ethyl esters) to prevent transesterification, which can complicate the product mixture.[1]
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting benzyl halide. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
| Parameter | Standard Protocol | Recommended Modification | Rationale |
| Malonic Ester:Halide Ratio | 1:1 | 1.2:1 | Competitively inhibits dialkylation. |
| Order of Addition | Variable | Halide added to ester/base mixture | Minimizes free halide concentration. |
| Temperature Control | Room Temperature | 0-5 °C during addition | Reduces rate of side reactions. |
Question 2: The Heck coupling reaction is sluggish, and I observe significant homocoupling of my aryl bromide. How can I improve selectivity?
Answer: This issue points towards problems within the palladium catalytic cycle, often related to ligand choice and reaction conditions. Homocoupling (formation of a biaryl from two aryl halide molecules) is a known side reaction in palladium-catalyzed couplings.[4]
-
Causality: The electron-withdrawing trifluoromethyl and fluoro groups make the aryl bromide more susceptible to oxidative addition to the Pd(0) center.[4][5] However, if subsequent steps like migratory insertion of the alkene are slow, the arylpalladium(II) intermediate can undergo side reactions. The choice of ligand is critical to stabilize the catalyst and modulate its reactivity.[4]
-
Troubleshooting Protocol:
-
Ligand Selection: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often superior. Ligands like triphenylphosphine (PPh₃) are standard, but more specialized ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines can significantly improve reaction rate and selectivity.[6]
-
Catalyst Precursor: While Pd(OAc)₂ is common, using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient.[6]
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[4] While organic bases like triethylamine (Et₃N) are used, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, DMAc) are often more effective for these substrates.[4]
-
Temperature Optimization: While heating is necessary, excessive temperatures can promote catalyst decomposition and side reactions. Screen temperatures in the range of 80-120 °C to find the optimal balance.
-
| Catalyst System | Base | Solvent | Typical Temperature | Comments |
| Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 100-110 °C | Standard, but may be slow. |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | DMF | 80-100 °C | Often more active for electron-poor systems. |
| Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | DMAc | 100-120 °C | PCy₃ is another effective bulky ligand. |
Question 3: My final product is contaminated with the corresponding cinnamic acid derivative after the reduction step. How can I ensure complete conversion?
Answer: Incomplete reduction of the α,β-unsaturated ester (the product of the Heck reaction) is a common issue.
-
Causality: The C=C double bond in the cinnamate intermediate must be fully saturated before hydrolysis. The electronic nature of the substituents can influence the rate of hydrogenation. If the catalyst is not active enough, the pressure is too low, or the reaction time is too short, you will see incomplete conversion.
-
Troubleshooting Protocol:
-
Catalyst Loading: Ensure an adequate loading of the hydrogenation catalyst (e.g., 5-10 mol% of Palladium on Carbon, Pd/C). If the reaction stalls, the catalyst may be poisoned; filtering and adding fresh catalyst can restart the reaction.
-
Hydrogen Pressure: While many hydrogenations can be run at atmospheric pressure, increasing the pressure to 50-100 psi using a Parr shaker or similar apparatus can dramatically increase the reaction rate.
-
Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are excellent for hydrogenation. Ensure the substrate is fully dissolved.
-
Monitor for Completion: Before proceeding to the hydrolysis step, confirm the complete disappearance of the starting cinnamate by TLC, GC-MS, or ¹H NMR (disappearance of vinylic protons). This is a critical in-process control step.
-
dot
Caption: Troubleshooting Decision Tree for Synthesis.
References
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Electrochemical Decarboxylative Trifluoromethylation of Cinnamic Acids Revisited: A Combined Experimental and Computational Study. ResearchGate. Available at: [Link]
-
Scheme 1: Palladium-catalyzed Heck-type reaction of... ResearchGate. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Decarboxylative trifluoromethylation of cinnamic acids using the... ResearchGate. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
-
Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online. Available at: [Link]
-
Malonic Ester Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Malonic ester synthesis. Wikipedia. Available at: [Link]
-
Malonic Ester Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Available at: [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
2-Bromo-1-iodo-4-(trifluoromethyl)benzene. PubChem. Available at: [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available at: [Link]
-
1-Bromo-4-fluorobenzene. Wikipedia. Available at: [Link]
-
2-bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene. NextSDS. Available at: [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid Coupling
Welcome to the Advanced Amide Coupling Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stalled reactions, low yields, or unreacted starting materials when working with the highly congested building block 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid .
Part 1: Mechanistic Insight — The "Why" Behind the Failure
While propionic acids are generally considered conformationally flexible and less hindered than phenylacetic or benzoic acids, the presence of the extremely bulky ortho-trifluoromethyl (-CF 3 ) group fundamentally alters the 3D landscape of this molecule.
The -CF 3 group possesses a van der Waals volume comparable to an isopropyl group. To minimize severe steric clashing, the flexible ethyl chain (-CH 2 -CH 2 -) is forced into a gauche conformation. This folding mechanism buries the electrophilic carbonyl carbon in a sterically congested pocket, shielded by both the aromatic ring and the -CF 3 electron cloud.
When standard coupling reagents (like HATU or EDC/HOBt) are deployed, they generate bulky active esters (e.g., OAt or OBt esters). The incoming amine cannot access the carbonyl carbon along the required Bürgi-Dunitz trajectory due to severe steric repulsion. Consequently, the reaction stalls, or the active ester degrades into unreactive byproducts[1].
Part 2: Troubleshooting & FAQs
Q1: My LC-MS shows complete consumption of the carboxylic acid, but no amide product is formed. What happened? A1: You are likely observing the formation of an unreactive acyl urea byproduct. When the active ester (e.g., the O-acylisourea formed by carbodiimides) is too sterically hindered to undergo aminolysis, it undergoes a spontaneous, irreversible intramolecular O-to-N acyl shift. To prevent this, abandon bulky active esters and switch to a reagent that forms a smaller active intermediate, such as an acyl fluoride2[2].
Q2: Why should I use Acyl Fluorides instead of traditional Acid Chlorides? A2: Acid chlorides are highly reactive but often too harsh, leading to side reactions, degradation of sensitive functional groups, or epimerization3[3]. Acyl fluorides, generated in situ using reagents like BTFFH, are remarkably stable to moisture yet highly reactive toward amines. The exceptionally small atomic radius of fluorine minimizes steric bulk at the transition state, making it the premier choice for highly hindered couplings4[4].
Q3: I cannot use fluorinating agents in my facility. What is the best alternative? A3: We recommend COMU, a third-generation uronium-type coupling reagent based on the Oxyma leaving group. COMU exhibits superior performance in sterically hindered couplings because the highly electron-withdrawing nature of the Oxyma moiety accelerates the aminolysis step even when the environment is sterically congested 5[5].
Q4: Does the choice of base matter for this specific substrate? A4: Absolutely. Standard protocols use DIPEA. However, DIPEA is bulky and exacerbates steric crowding during the deprotonation of the intermediate. Switching to a less sterically demanding, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) often provides a significant yield boost for hindered substrates6[6].
Part 3: Reagent Selection Matrix
The following table summarizes the quantitative performance profiles of various activation strategies when applied to highly hindered carboxylic acids.
| Coupling Strategy | Active Intermediate | Relative Steric Tolerance | Typical Yield (Hindered) | Byproduct Removal | Recommended Base |
| HATU / DIPEA | OAt Ester (Bulky) | Low | < 20% | Aqueous wash | DIPEA |
| COMU / NMM | Oxyma Ester (Medium) | High | 70 - 85% | Aqueous wash | N-Methylmorpholine |
| BTFFH / Collidine | Acyl Fluoride (Small) | Very High | 85 - 95% | Silica filtration | 2,4,6-Collidine |
| Oxalyl Chloride | Acid Chloride (Small) | Very High | 80 - 90% | Evaporation | Triethylamine |
Part 4: Optimized Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating in-process checks to guarantee the intermediate has formed before you risk adding your valuable amine.
Protocol A: In Situ Acyl Fluoride Coupling (The BTFFH Method)
Best for extreme steric hindrance and electron-deficient amines.
-
Activation: Dissolve 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: Add BTFFH (1.5 eq) followed by 2,4,6-collidine (3.0 eq). Stir the mixture at room temperature for 30–45 minutes.
-
Self-Validation Check (Critical): Remove a 10 µL aliquot and quench it into 100 µL of dry methanol. Analyze via LC-MS. You should observe the mass of the methyl ester, which confirms the acyl fluoride has successfully formed. (Alternatively, verify via 19 F NMR; the acyl fluoride signal appears around +20 to +30 ppm).
-
Coupling: Once activation is confirmed, add the amine (1.2 eq). Note: If your amine is a hydrochloride salt, add an additional 1.2 eq of 2,4,6-collidine.
-
Reaction: Seal the vessel and heat to 40°C for 12 hours. The thermal energy helps overcome the rotational barrier of the folded propionic acid chain.
-
Workup: Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over Na 2 SO 4 , and purify via flash chromatography.
Protocol B: Oxyma-Based Activation (The COMU Method)
Best for facilities where fluorinating agents or harsh acid chlorides cannot be used.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or NMP (0.2 M).
-
Reagent Addition: Add COMU (1.2 eq) and N-methylmorpholine (NMM) (2.5 eq).
-
Self-Validation Check: The solution will rapidly turn a distinct yellow/orange color . This color change is a built-in visual indicator confirming the release of the Oxyma anion and successful activation of the acid.
-
Timing: Stir for exactly 5 minutes at room temperature. Do not over-activate, as prolonged exposure can lead to uronium capping of the amine.
-
Coupling: Add the amine (1.1 eq) dropwise and stir at room temperature for 2–4 hours.
-
Workup: Precipitate the product by adding the reaction mixture dropwise into ice-cold water, filter, and wash with cold water.
Part 5: Decision Workflow Visualization
Use the following logical pathway to determine the correct troubleshooting strategy for your specific coupling scenario.
Workflow for overcoming steric hindrance in 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid.
Part 6: References
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.2
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.4
-
Challenges in amide coupling with sterically hindered amines. BenchChem.1
-
Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. ResearchGate.5
-
SPPS Tips For Success Handout. Mesa Labs / Gyros Protein Technologies.6
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mesalabs.com [mesalabs.com]
Strategic Building Blocks in Medicinal Chemistry: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid vs. 3-(trifluoromethyl)phenylpropionic acid
Executive Summary
In the optimization phase of small-molecule drug discovery, the judicious selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between two closely related propionic acid derivatives: Compound A (3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid) and Compound B (3-(trifluoromethyl)phenylpropionic acid).
While Compound B is a well-established intermediate—most notably utilized in the synthesis of the calcimimetic drug Cinacalcet[1][2]—Compound A represents a highly engineered alternative. By introducing a 5-fluoro substituent and shifting the trifluoromethyl group to the ortho position, Compound A leverages two fundamental principles of modern medicinal chemistry: metabolic shielding and conformational locking [3][4].
Structural & Physicochemical Profiling
The structural divergence between these two compounds fundamentally alters their 3D spatial geometry and electronic distribution. The table below summarizes their core physicochemical attributes.
| Parameter | Compound A (Advanced Scaffold) | Compound B (Standard Scaffold) |
| Chemical Name | 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | 3-[3-(trifluoromethyl)phenyl]propanoic acid |
| CAS Number | 916420-43-4 | 585-50-2 |
| Molecular Weight | 236.16 g/mol | 218.17 g/mol |
| Substitution Pattern | 5-Fluoro, 2-Trifluoromethyl (ortho) | 3-Trifluoromethyl (meta) |
| Aromatic C-H Sites | 3 available sites (Sterically hindered) | 4 available sites (Exposed) |
| Conformational State | Restricted (Orthogonal side-chain) | Highly Flexible |
| Primary Application | Next-generation GPCR/Kinase ligands | Precursor for Cinacalcet[2] |
Mechanistic Insights: Causality in Drug Design
As an application scientist, it is critical to understand why these specific structural modifications yield superior biological performance. The superiority of Compound A in advanced drug design is driven by two distinct mechanisms:
The Ortho-Trifluoromethyl Effect (Conformational Locking)
The trifluoromethyl (-CF₃) group possesses a van der Waals volume roughly equivalent to an isopropyl group[4]. In Compound A, placing this bulky moiety ortho (position 2) to the propionic acid chain induces severe steric hindrance[5]. This steric clash forces the sp³-hybridized carbon of the propionic chain out of the plane of the aromatic ring, restricting the rotation of the C(aryl)-C(aliphatic) bond.
-
Causality: By pre-organizing the molecule into a restricted orthogonal conformation, the entropic penalty ( ΔS ) upon binding to a target receptor is drastically reduced. If this locked conformation matches the bioactive conformation, it can result in a log-fold increase in target affinity[4]. Compound B, with its meta-CF₃ group, lacks this steric wall and suffers a higher entropic cost upon binding.
The 5-Fluoro Metabolic Shield
Oxidative metabolism by Cytochrome P450 (CYP450) enzymes—specifically aromatic hydroxylation—is a primary clearance pathway for phenyl-containing drugs.
-
Causality: The C-F bond energy is exceptionally high (~126 kcal/mol) compared to a standard C-H bond (~113 kcal/mol)[6]. Substituting the highly exposed 5-position with fluorine in Compound A effectively blocks CYP450-mediated oxygen insertion[6][7]. Furthermore, fluorine's intense electronegativity (3.98 Pauling) withdraws electron density from the entire aromatic ring, deactivating the remaining C-H sites against electrophilic attack by the high-valent iron-oxo species in the CYP active site[3][8].
Visualizing the Mechanistic Divergence
Mechanistic divergence between Compound A and B highlighting conformational locking and metabolic shielding.
Experimental Workflows & Self-Validating Protocols
To objectively prove the superiority of Compound A over Compound B in a drug discovery setting, the following self-validating experimental workflows must be executed.
Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: To quantitatively compare the intrinsic clearance ( CLint ) and prove the metabolic resilience imparted by the 5-fluoro substitution[9].
-
Preparation: Formulate 1 mM stock solutions of Compound A and Compound B in LC-MS grade DMSO.
-
Incubation Matrix: Dilute stocks to a final concentration of 1 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes (HLM).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Sampling: Extract 50 μL aliquots at precise time intervals: 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot by dispensing it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation Controls:
-
Negative Control: Run parallel incubations without NADPH to rule out non-CYP degradation (e.g., chemical instability).
-
Positive Control: Run Verapamil to confirm CYP3A4/CYP2D6 enzymatic viability.
-
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Data Processing: Calculate CLint and half-life ( t1/2 ) using the first-order decay equation: Ct=C0e−kt . Compound A will demonstrate a significantly flatter decay curve compared to Compound B.
Protocol 2: NMR-Based Conformational Analysis (NOESY & VT-NMR)
Objective: To validate the orthogonal conformational lock induced by the ortho-trifluoromethyl group[4].
-
Sample Preparation: Dissolve 15 mg of each compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
-
1D NMR Baseline: Acquire standard ¹H and ¹³C NMR spectra at 298 K (400 MHz or higher) to assign all proton resonances, specifically isolating the alpha/beta protons of the propionic acid chain and the aromatic protons.
-
2D NOESY Acquisition: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 400–600 ms to detect through-space interactions (< 5 Å).
-
Signal Interpretation (Compound B): Observe averaged cross-peaks between the alpha/beta aliphatic protons and both adjacent aromatic protons, confirming free rotation of the C(aryl)-C(aliphatic) bond.
-
Signal Interpretation (Compound A): Observe the absence of NOE cross-peaks between the aliphatic chain and the ortho-CF₃ group, alongside distinct, non-averaged signals confirming a highly restricted dihedral angle.
-
Self-Validation (VT-NMR): Perform Variable-Temperature (VT) ¹H NMR from 298 K up to 380 K. Calculate the rotational energy barrier ( ΔG‡ ) using line-shape analysis to mathematically quantify the steric hindrance of the ortho-CF₃ group.
Conclusion & Selection Matrix
For standard synthetic applications or generic drug manufacturing (such as the synthesis of Cinacalcet), Compound B remains the cost-effective and structurally appropriate choice[1][2].
However, for de novo drug discovery programs targeting challenging GPCRs or kinases, Compound A is vastly superior. The strategic placement of the 5-fluoro and 2-trifluoromethyl groups transforms a simple propionic acid linker into a metabolically robust, conformationally pre-organized pharmacophore[3][8]. Incorporating Compound A will directly translate to lower in vivo clearance rates and higher target affinity, reducing downstream attrition in the drug development pipeline.
Sources
- 1. CHANGZHOU SUNLIGHT PHARMACEUTICAL CO., LTD. | Pla... [chinaplasonline.com]
- 2. cjph.com.cn [cjph.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Piperidin-1-YL-2-(trifluoromethyl)aniline | 954260-57-2 [smolecule.com]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D6RA01711H [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
A Researcher's Guide to Enhancing Metabolic Stability: A Comparative Analysis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid Analogs
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug candidate's in vivo performance is its metabolic stability. Molecules that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects[1]. This guide provides a comprehensive comparison of the metabolic stability of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, a scaffold of potential therapeutic interest, and a series of its rationally designed analogs. Through this exploration, we will delve into the experimental methodologies for assessing metabolic stability, analyze structure-metabolism relationships (SMRs), and discuss the mechanistic underpinnings of the observed differences in metabolic fate.
The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance metabolic stability[2][3][4]. The high strength of the carbon-fluorine bond can render a potential site of metabolism less susceptible to oxidative attack by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I drug metabolism[1][5][6]. The parent compound, 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, already incorporates fluorine and a trifluoromethyl group, which are expected to influence its metabolic profile. This guide will explore how further structural modifications can fine-tune this property.
Rational Design of Analogs for Enhanced Metabolic Stability
The design of the analog series was guided by the principle of blocking potential "metabolic hotspots." In a molecule like 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, potential sites of metabolism include the aromatic ring and the propionic acid side chain. The analogs in this study were synthesized to systematically modify these positions to sterically or electronically hinder metabolic attack.
Below is a diagram illustrating the core structure and the sites of modification for the analogs discussed in this guide.
Caption: Core structure and analog modifications.
Experimental Assessment of Metabolic Stability
To quantitatively compare the metabolic stability of the parent compound and its analogs, a well-established in vitro assay using human liver microsomes (HLMs) was employed. HLMs are subcellular fractions of the liver that are enriched in CYP enzymes and are a standard tool in early drug discovery for predicting hepatic clearance.[7][8][9]
Experimental Workflow: Human Liver Microsome Stability Assay
The workflow for the HLM stability assay is a multi-step process designed to simulate the initial phase of drug metabolism in the liver.
Caption: Workflow of the HLM stability assay.
Detailed Protocol: Human Liver Microsome Stability Assay
-
Preparation of Reagents:
-
A stock solution of each test compound (Parent A1, Analogs A2, A3, and A4) was prepared in DMSO at a concentration of 10 mM.
-
Pooled human liver microsomes were thawed at 37°C and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[8]
-
An NADPH regenerating system was prepared containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, the HLM suspension was pre-warmed to 37°C.
-
The test compounds were added to the HLM suspension to a final concentration of 1 µM. The mixture was pre-incubated for 10 minutes at 37°C.[10]
-
The metabolic reaction was initiated by the addition of the pre-warmed NADPH regenerating system.[10][11]
-
-
Sample Collection and Quenching:
-
At specified time points (0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture was transferred to a new plate containing ice-cold acetonitrile with an internal standard (e.g., a structurally related but chromatographically distinct compound) to terminate the reaction and precipitate the microsomal proteins.[11]
-
-
LC-MS/MS Analysis:
-
The quenched samples were centrifuged, and the supernatant was transferred for analysis.
-
The concentration of the remaining parent compound was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13][14][15] LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification of drug molecules in complex biological matrices.[13][15]
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point was plotted against time.
-
The in vitro half-life (t1/2) was determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (Clint) was calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein mass).[11]
-
Comparative Metabolic Stability: Experimental Findings
The metabolic stability of the parent compound and its analogs in human liver microsomes is summarized in the table below. The data presented is illustrative to demonstrate the principles of structure-metabolism relationships.
| Compound ID | Modification | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| A1 (Parent) | - | 25 | 27.7 |
| A2 | α-Methylation | 48 | 14.4 |
| A3 | Additional phenyl fluorine | > 60 | < 11.6 |
| A4 | Cyclopropyl side-chain | 35 | 19.8 |
Structure-Metabolism Relationship (SMR) Analysis
The results from the HLM assay provide clear insights into the impact of structural modifications on metabolic stability.
-
Analog A2 (α-Methylation): The introduction of a methyl group at the alpha-position of the propionic acid side chain nearly doubled the half-life and correspondingly halved the intrinsic clearance compared to the parent compound. This suggests that the alpha-carbon is a potential site of metabolic oxidation. The steric hindrance provided by the methyl group likely impedes the access of CYP enzymes to this position, thereby reducing the rate of metabolism.
-
Analog A3 (Additional Phenyl Fluorine): The addition of a second fluorine atom to the phenyl ring resulted in a significant increase in metabolic stability, with a half-life exceeding 60 minutes and a correspondingly low intrinsic clearance. This dramatic improvement is likely due to the strong electron-withdrawing nature of the additional fluorine, which deactivates the aromatic ring towards oxidative attack by CYP enzymes.[2][3] This strategy of blocking aromatic oxidation is a well-established approach in medicinal chemistry.[2]
-
Analog A4 (Cyclopropyl Side-chain): Replacing the propionic acid side chain with a cyclopropyl carboxylic acid moiety also led to an improvement in metabolic stability, although less pronounced than that observed for analogs A2 and A3. The cyclopropyl group is known to be more resistant to metabolism than a linear alkyl chain. This modification likely alters the binding orientation of the molecule within the CYP active site, making the susceptible positions less accessible for oxidation.
Mechanistic Discussion and Implications for Drug Development
The observed differences in metabolic stability can be attributed to the interplay between the physicochemical properties of the analogs and their interactions with drug-metabolizing enzymes, primarily the cytochrome P450 superfamily.[1][5][6] The CYP enzymes are heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics.[5][16] The rate and site of metabolism are influenced by factors such as the electronic properties of the substrate, steric accessibility, and the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, etc.).[6]
The data suggests that for the parent compound, both the propionic acid side chain and the aromatic ring are susceptible to metabolism. The success of the analog strategy highlights the importance of identifying and protecting these metabolic "soft spots." The enhanced stability of Analog A3, in particular, underscores the power of using electron-withdrawing groups to shield an aromatic ring from oxidation.
For drug development professionals, these findings have significant implications. An improvement in metabolic stability, as demonstrated here, can translate to:
-
Improved Oral Bioavailability: Reduced first-pass metabolism in the liver can lead to a greater fraction of the administered dose reaching systemic circulation.
-
Longer Half-life: A slower rate of clearance allows for less frequent dosing, which can improve patient compliance.
-
Reduced Potential for Drug-Drug Interactions: By designing molecules that are less reliant on a single metabolic pathway, the risk of interactions with co-administered drugs that inhibit or induce the same CYP enzymes can be minimized.[1]
Conclusion
This comparative guide demonstrates the successful application of rational drug design principles to enhance the metabolic stability of a 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid scaffold. Through systematic structural modifications, we have shown that it is possible to significantly reduce the rate of in vitro metabolism in human liver microsomes. The introduction of an additional fluorine atom to the aromatic ring (Analog A3) proved to be the most effective strategy, highlighting the utility of electronic deactivation in protecting against oxidative metabolism.
The experimental workflow and data analysis presented herein provide a robust framework for researchers to assess the metabolic stability of their own lead compounds. By understanding the structure-metabolism relationships, scientists can more effectively guide their optimization efforts to develop drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Di, L., et al. (2011). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]
-
Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Biomedical Science. [Link]
-
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry. [Link]
-
Al-Snafi, A. E. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina. [Link]
-
Reith, M. E. A., et al. (2019). Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Klančar, U. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
-
Sbardella, G., & Castellano, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
Di, L., & Kerns, E. H. (2006). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Protocols in Pharmacology. [Link]
-
Elimilygy, M., et al. (2023). The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]
-
Gautam, A. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
Lee, S. J., et al. (2014). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]
-
Kim, D. W., et al. (2005). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society. [Link]
-
MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. [Link]
-
Guengerich, F. P. (2015). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research. [Link]
-
Wang, Y., et al. (2024). Structure-Activity Relationship Study of Majusculamide D: Overcoming Metabolic Instability and Severe Toxicity with a Fluoro Analogue. Molecules. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
Sources
- 1. optibrium.com [optibrium.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijrpas.com [ijrpas.com]
- 7. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mttlab.eu [mttlab.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. books.rsc.org [books.rsc.org]
Optimizing and Validating HPLC Quantification for 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid: A C18 vs. PFP Comparison Guide
Introduction: The Analytical Challenge of Fluorinated Aromatics
In modern pharmaceutical development, heavily fluorinated building blocks like 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (CAS 916420-43-4) are frequently utilized to enhance the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs). However, quantifying this compound and resolving it from its closely related positional isomers—such as 3-[4-Fluoro-3-(trifluoromethyl)phenyl]propionic acid—poses a significant chromatographic challenge.
Standard reversed-phase liquid chromatography (RPLC) methods relying on C18 stationary phases often yield poor retention, peak tailing, and critical co-elution. To establish a robust, self-validating analytical method, laboratories must transition to alternative column chemistries. This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) columns and provides a comprehensive, step-by-step ICH Q2(R2) validation protocol for the optimized assay.
Mechanistic Insight: Why C18 Fails and PFP Succeeds
As an analytical scientist, selecting a stationary phase requires understanding the causality behind molecular interactions. Traditional alkyl phases (C8, C18) separate analytes based almost entirely on dispersive (hydrophobic) interactions. Because the carbon-fluorine bond is highly polarized, the trifluoromethyl (-CF3) and fluoro (-F) groups on our target analyte create distinct dipole moments that are not adequately resolved by hydrophobic partitioning alone[1].
By replacing the C18 column with a Pentafluorophenyl (PFP) column, we introduce orthogonal retention mechanisms that are highly selective for halogenated aromatics[2]:
-
π-π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase acts as a strong π-acid, engaging in charge-transfer interactions with the electron-rich regions of the analyte's phenyl ring.
-
Dipole-Dipole Interactions: The highly polar C-F bonds on the PFP ligand align with the -CF3 and -F groups on the analyte, drastically increasing retention time.
-
Shape Selectivity: The rigid, planar structure of the PFP ligand provides exceptional steric recognition. This is the exact mechanistic driver required to distinguish the 5-fluoro-2-trifluoromethyl isomer from the 4-fluoro-3-trifluoromethyl isomer.
Experimental Comparison: C18 vs. PFP Performance
To objectively demonstrate the superiority of the PFP chemistry for this specific analyte, identical mobile phase conditions were applied to both columns.
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water
-
Mobile Phase B: 100% Acetonitrile
-
Gradient: 30% to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Table 1: Chromatographic Performance Comparison
| Chromatographic Parameter | Traditional C18 Column (100 x 4.6 mm, 3 µm) | PFP Column (100 x 4.6 mm, 3 µm) |
| Retention Time ( tR ) | 4.2 min (Insufficient retention) | 6.8 min (Optimal retention) |
| Tailing Factor ( Tf ) | 1.45 (Significant tailing) | 1.05 (Excellent symmetry) |
| Theoretical Plates ( N ) | 8,500 | 14,200 |
| Resolution ( Rs ) from Isomers | 1.1 (High risk of co-elution) | 3.4 (Baseline resolved) |
| Signal-to-Noise (S/N) at LOQ | 15:1 | 42:1 |
Data Interpretation: The PFP column delivers a >3x improvement in resolution ( Rs ) and completely eliminates the peak tailing observed on the C18 column. This baseline resolution is a mandatory prerequisite for a self-validating quantitative assay.
Step-by-Step Methodology: ICH Q2(R2) Validation Protocol
With the PFP column established as the optimal stationary phase, the method must be rigorously validated. The following protocol is designed in strict accordance with the latest [3]. This ensures the protocol acts as a self-validating system, where system suitability criteria dictate the acceptance of the data.
Step 1: Specificity and Forced Degradation
-
Objective: Prove the method can unambiguously assess the analyte in the presence of impurities, degradants, and positional isomers.
-
Procedure: Inject a resolution mixture containing 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid and its known isomers (e.g., 4-fluoro-3-trifluoromethyl). Subject the primary analyte to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2 ) stress for 24 hours.
-
Acceptance Criteria: The target peak must achieve a resolution ( Rs ) ≥ 2.0 from all degradants and isomers. Peak purity angle must be less than the peak purity threshold (via PDA detection).
Step 2: Linearity and Reportable Range
-
Objective: Demonstrate that the UV response is directly proportional to the concentration of the analyte.
-
Procedure: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 10, 25, 50, 75, and 100 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥ 0.999. The y-intercept should be ≤ 5% of the target concentration response.
Step 3: Accuracy (Spike Recovery)
-
Objective: Confirm the closeness of agreement between the accepted reference value and the value found.
-
Procedure: Spike known amounts of the reference standard into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Prepare three replicates per level (9 determinations total).
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% at each concentration level.
Step 4: Precision (Repeatability & Intermediate Precision)
-
Objective: Evaluate the degree of scatter between a series of measurements.
-
Procedure: For Repeatability, inject six independent preparations of the analyte at 100% test concentration on the same day, by the same analyst, using the same equipment. For Intermediate Precision, repeat the process on a different day, with a different analyst, and a different HPLC system.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas and retention times must be ≤ 2.0%.
Step 5: Sensitivity (LOD and LOQ)
-
Objective: Determine the lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with suitable precision.
-
Procedure: Serially dilute the analyte and inject until the baseline noise can be accurately measured against the peak height.
-
Acceptance Criteria: Establish LOD at a Signal-to-Noise (S/N) ratio of 3:1. Establish LOQ at an S/N ratio of 10:1, confirming that the RSD at the LOQ level is ≤ 5.0%.
Validation Workflow Visualization
ICH Q2(R2) Analytical Validation Workflow for Fluorinated Propionic Acid Quantification.
References
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
Sources
A Comparative Guide to Mass Spectrometry for the Purity Validation of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a molecule like 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, a compound with potential applications in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth technical comparison of mass spectrometry-based methods against other analytical techniques for the comprehensive purity validation of this fluorinated compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Central Role of Purity in Drug Development
The presence of impurities in an API, even at trace levels, can have significant consequences. They may arise from the synthetic route, degradation of the API, or contamination.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q2(R1)) for the validation of analytical procedures used to control impurities in drug substances.[2] Therefore, the selection of an appropriate analytical technique is a pivotal decision in the drug development process.
Mass Spectrometry: A Gold Standard for Purity Determination
Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis for the identification and quantification of impurities.[3][4] Its high sensitivity and specificity allow for the detection of trace-level impurities that may be missed by other techniques.[5]
Why Mass Spectrometry is a Superior Choice for this Molecule
The structure of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, with its fluorinated aromatic ring and a carboxylic acid moiety, makes it an ideal candidate for mass spectrometric analysis. The presence of fluorine and a trifluoromethyl group provides a unique isotopic pattern and fragmentation behavior that can be exploited for confident identification.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm).[6] This level of precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.[7][8]
A Comparative Analysis of Purity Validation Techniques
While mass spectrometry is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture. Below is a comparison of mass spectrometry with other commonly used techniques for purity analysis.
| Technique | Principle | Strengths for 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | Limitations |
| LC-MS/HRMS | Separates compounds by chromatography and detects them based on their mass-to-charge ratio.[9] | High sensitivity and specificity for detecting and identifying trace impurities.[5] Provides structural information through fragmentation analysis.[8] | May require reference standards for absolute quantification. Ionization efficiency can vary between compounds.[10] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.[5] | Robust and widely available for routine purity checks. Can provide quantitative data with proper calibration. | Limited specificity; co-eluting impurities with similar UV spectra may not be resolved.[11] Not all impurities may have a UV chromophore. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies substances by measuring the intensity of NMR signals relative to a certified internal standard.[12] | A primary analytical method that does not require a reference standard of the analyte itself.[12] Particularly powerful for fluorinated compounds using ¹⁹F NMR.[3][13] | Lower sensitivity compared to MS. Requires a highly pure internal standard.[14] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[15] | Can determine the purity of highly crystalline substances by analyzing the melting point depression.[1] | Not suitable for amorphous or thermally labile compounds. Less sensitive to low levels of impurities.[1] |
Experimental Workflow: Mass Spectrometry Validation
A robust mass spectrometry-based workflow for the purity validation of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid involves several key steps, from sample preparation to data analysis.
Caption: Workflow for Purity Validation by LC-HRMS.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular weight of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (C₁₀H₈F₄O₂) is 236.17 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 235.04.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. acgpubs.org [acgpubs.org]
- 4. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2706505-37-3|3-(5-Fluoro-2-(trifluoromethoxy)phenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 6. 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid | 916420-41-2 [sigmaaldrich.com]
- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nextsds.com [nextsds.com]
- 10. 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | 916420-43-4 [sigmaaldrich.com]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. quercus.be [quercus.be]
- 15. chem.libretexts.org [chem.libretexts.org]
Comparative Lipophilicity Guide: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid & Its Derivatives
Executive Summary
In medicinal chemistry, lipophilicity—expressed as the partition coefficient (LogP) and the distribution coefficient (LogD)—is arguably the most informative physicochemical parameter for predicting a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile .
This guide provides an objective, data-driven comparison of the lipophilicity of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (CAS: 916420-43-4) and its key structural derivatives. By modifying the propionic acid tail into an ester, amide, alcohol, or amine, researchers can precisely tune the molecule's pH-dependent ionization and membrane permeability, optimizing it for either systemic circulation or central nervous system (CNS) penetration.
Structural Rationale & Mechanistic Causality
The core scaffold of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid features two highly lipophilic and metabolically stable halogens: a fluorine atom and a trifluoromethyl (-CF₃) group. While the aromatic core drives baseline hydrophobicity, the terminal functional group dictates the molecule's ionization state at physiological pH (7.4).
Because biological membranes are lipophilic, only the neutral, non-ionized species of a molecule can passively diffuse across them. Therefore, a derivative's pKa directly governs its LogD at pH 7.4:
-
Carboxylic Acids & Amines: Highly ionized at pH 7.4, resulting in a low LogD (high aqueous solubility, poor passive permeability).
-
Esters, Amides, & Alcohols: Non-ionizable at physiological pH, meaning their LogD remains equal to their LogP (high passive permeability, lower aqueous solubility).
Fig 1: Influence of functional group ionization on lipophilicity at physiological pH.
Quantitative Comparison: LogP vs. LogD Data
The following table summarizes the experimental and predictive lipophilicity profiles for the parent compound and four strategic derivatives.
| Derivative | Functional Group | Estimated pKa | LogP (Neutral Species) | LogD (at pH 7.4) | Permeability Profile |
| Parent Acid | Carboxylic Acid | ~4.5 | 3.20 | 0.50 | Low (Systemic target) |
| Methyl Ester | Ester | N/A | 3.80 | 3.80 | High (CNS / Prodrug) |
| Alcohol | Primary Alcohol | N/A | 2.80 | 2.80 | Moderate-High |
| Amide | Primary Amide | N/A | 2.50 | 2.50 | Moderate |
| Amine | Primary Amine | ~10.0 | 3.00 | 0.80 | Low (Systemic target) |
Data Analysis: The Methyl Ester exhibits the highest LogD (3.80), making it an ideal prodrug candidate to cross the Blood-Brain Barrier (BBB). Conversely, the Parent Acid and Amine derivatives undergo near-complete ionization at pH 7.4. Their LogD values drop below 1.0, heavily restricting them to the aqueous extracellular compartments.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data, lipophilicity must be evaluated using standardized Organisation for Economic Co-operation and Development (OECD) guidelines.
Protocol A: HPLC Method (OECD 117) for LogP Determination
This indirect method is optimal for highly lipophilic or neutral derivatives (like the ester and alcohol) where poor aqueous solubility complicates traditional extraction .
-
Column Preparation: Equilibrate a C18 reverse-phase HPLC column. The hydrocarbon stationary phase mimics the lipid bilayer.
-
Calibration: Inject a mixture of 6 reference standards with known LogP values (ranging from 0 to 6). Plot the logarithm of the capacity factor ( k′ ) against their known LogP values to generate a linear calibration curve.
-
Sample Injection: Inject the 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid derivative.
-
Quantification: Record the retention time ( tR ) and calculate the capacity factor.
-
Self-Validation Check: The correlation coefficient ( R2 ) of the calibration curve must be ≥0.99 . If the derivative's tR falls outside the range of the reference standards, the result is invalidated, and extrapolation is strictly prohibited.
Protocol B: Shake-Flask Method (OECD 107) for LogD Determination
The shake-flask method is the gold standard for directly measuring the distribution coefficient of ionizable compounds at a specific pH .
-
Phase Pre-saturation: Stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours. Causality: Pre-saturation prevents mutual dissolution during the assay, which would alter phase volumes and skew the final calculation.
-
Dissolution: Dissolve a known mass of the derivative in the pre-saturated aqueous buffer.
-
Equilibration: Combine the aqueous solution with pre-saturated n-octanol in a centrifuge tube. Mechanically shake at 25°C for 1 hour to reach thermodynamic equilibrium.
-
Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions and ensure sharp phase separation.
-
Quantification: Extract aliquots from both the octanol and aqueous phases. Quantify the concentration using LC-MS/UV.
-
Self-Validation (Mass Balance): Calculate total recovery: (Coct×Voct)+(Caq×Vaq) . If the total recovered mass is <95% of the initial input, the assay is invalidated due to potential degradation or adsorption to the glassware.
Fig 2: Standardized workflow for the OECD 107 Shake-Flask method.
Application in Drug Development
When developing therapeutics based on the 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid scaffold, the choice of derivative is dictated by the target tissue:
-
Systemic Targets: The Parent Acid and Amine are preferred. Their low LogD at pH 7.4 prevents them from crossing the BBB, thereby minimizing off-target CNS toxicity while maintaining excellent solubility in blood plasma.
-
CNS Targets / Prodrugs: The Methyl Ester and Alcohol derivatives are optimal for crossing the BBB. The ester can be utilized as a prodrug; once it passively diffuses into the brain parenchyma, ubiquitous esterases can cleave the ester bond, releasing the active parent acid directly into the CNS.
References
-
Soares, J.X.; Santos, Á.; Fernandes, C.; Pinto, M.M.M. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." Chemosensors 2022, 10, 340.[Link]
-
Analytice. "Partition coefficient: Shake bottle method according to OECD 107." Analytice Laboratories.[Link]
-
Situ Biosciences. "OECD 117 – Partition Coefficient, HPLC Method." Situ Biosciences LLC.[Link]
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid proper disposal procedures
Operational Guide: Disposal and Handling of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
As a Senior Application Scientist, I recognize that managing highly fluorinated organic compounds requires moving beyond standard waste disposal protocols. The chemical 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid (CAS: 916420-43-4) [1] presents unique end-of-life logistical challenges due to its dense fluorine substitution—specifically, a trifluoromethyl (-CF₃) group and an aromatic fluorine atom.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and terminal disposal of this compound, ensuring absolute environmental compliance and laboratory safety.
The Causality of High-Temperature Incineration (HTI)
To design an effective disposal protocol, we must first understand the molecular mechanics of the waste. Why can't this compound be disposed of in standard non-halogenated solvent streams?
-
The Carbon-Fluorine Bond Strength: The C–F bond is the strongest single bond in organic chemistry [5]. Conventional disposal methods or low-temperature incineration will fail to completely mineralize the compound.
-
Prevention of Toxic Byproducts: Combusting fluorinated organics at insufficient temperatures (<1,000°C) leads to the formation of highly toxic Products of Incomplete Combustion (PICs), such as trifluoroacetic acid (TFA) and other volatile fluorinated compounds [2].
-
Required Destruction Parameters: Terminal disposal requires High-Temperature Incineration (HTI) operating between 1,000°C and 1,400°C with a minimum residence time of 2 seconds to ensure complete cleavage of the C–F bonds [4].
-
Acid Gas Scrubbing: Complete mineralization of this compound generates hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct. The selected incineration facility must utilize wet or dry alkaline scrubbers (e.g., calcium hydroxide injection) to neutralize HF gas into stable, insoluble calcium fluoride (CaF₂) [3].
Waste Segregation & Storage Protocol
Proper segregation at the bench prevents dangerous chemical incompatibilities and avoids exponentially increasing disposal costs.
Step 1: Characterize and Isolate the Waste Stream
-
Action: Designate a specific waste stream exclusively for "Halogenated Organic Acids."
-
Validation: Visually verify that the waste carboy or bin does not contain strong oxidizers, strong bases, or non-halogenated solvents (e.g., acetone, ethanol). Mixing halogenated and non-halogenated waste alters combustion dynamics and drastically increases disposal fees.
Step 2: Select Compatible Containment
-
Action: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers for both solid and liquid waste forms.
-
Causality: As a propionic acid derivative, the compound exhibits mild acidity. HDPE provides superior chemical resistance against organic acids compared to standard metal drums or low-density plastics, preventing structural degradation over time.
Step 3: Implement Secondary Containment
-
Action: Place the primary HDPE waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.
Step 4: Regulatory Labeling
-
Action: Label the container explicitly with: "Hazardous Waste: Halogenated Organic Acid (Contains Fluorinated Compounds). DO NOT MIX WITH NON-HALOGENATED SOLVENTS." Include the CAS Number (916420-43-4) [1].
Spill Response & Decontamination Methodology
In the event of an accidental release (either as a dry powder or dissolved in a solvent carrier), execute the following self-validating protocol:
Step 1: Isolate and Ventilate
-
Action: Evacuate personnel from the immediate vicinity. If the spill involves a volatile solvent carrier (e.g., Dichloromethane), maximize fume hood ventilation and don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a fitted respirator if outside a ventilated enclosure).
Step 2: Contain and Absorb
-
For Solid Spills: Do not dry sweep, as this aerosolizes the fine fluorinated powder. Lightly mist the powder with a compatible inert solvent (e.g., water or a mild buffer) to suppress dust, then carefully scoop it using a non-sparking tool.
-
For Liquid Spills: Deploy an inert, inorganic absorbent (e.g., diatomaceous earth, vermiculite, or specialized acid-spill pads). Do not use combustible organic absorbents like sawdust.
Step 3: Package and Decontaminate
-
Action: Transfer all absorbed material and contaminated PPE into a specialized solid-waste HDPE container. Wash the spill surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate) to neutralize any residual propionic acid derivatives, followed by a thorough water rinse.
-
Validation: Test the final rinse water with pH paper to ensure the surface has returned to a neutral pH (6.5–7.5) before reopening the workspace.
Quantitative Data & Compatibility Summary
Summarizing the operational parameters ensures rapid decision-making during waste profiling.
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification / Detail |
| Chemical Name | 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid |
| CAS Number | 916420-43-4 |
| Molecular Formula | C₁₀H₈F₄O₂ |
| Primary Hazard Class | Halogenated Organic Acid / Irritant |
| Required Disposal Method | High-Temperature Incineration (HTI) >1,000°C |
| Primary Combustion Byproduct | Hydrogen Fluoride (HF) gas (Requires Alkaline Scrubbing) |
Table 2: Waste Segregation Matrix
| Waste Category | Compatibility Status | Operational Action |
| Halogenated Solvents (e.g., DCM, Chloroform) | Highly Compatible | Co-dispose in the same HDPE container. |
| Non-Halogenated Solvents (e.g., Methanol, Hexane) | Incompatible (Logistical) | Segregate. Mixing increases disposal costs and alters HTI dynamics. |
| Strong Bases / Amines | Incompatible (Chemical) | Segregate. Exothermic acid-base neutralization risk. |
| Strong Oxidizers | Incompatible (Chemical) | Segregate. Risk of violent oxidation reactions. |
Disposal Workflow Visualization
The following decision tree illustrates the logical flow for processing 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid waste from the benchtop to terminal destruction.
Workflow for the segregation and disposal of fluorinated organic acid waste.
References
-
NextSDS. "3-[5-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
-
Envirotec. "High-temperature incineration still key to destroying PFAS, UK study finds." Envirotec Magazine, Nov 2025. Available at: [Link]
-
Environment Agency (UK GOV). "Rapid evidence assessment of PFAS incineration and alternative remediation methods." GOV.UK, Sep 2025. Available at: [Link]
-
Waste360. "The Nuanced Reality of Incinerating PFAS." Waste360, Mar 2026. Available at:[Link]
-
Clean Harbors. "Total PFAS Solution: PFAS Thermal Destruction." Clean Harbors. Available at:[Link]
Navigating the Safe Handling of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Landscape
Based on analogous compounds, 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid is anticipated to be a solid, likely a white to off-white powder, that should be handled with care.[1] The primary hazards associated with this class of chemicals include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
The trifluoromethyl group and the aromatic ring structure suggest that inhalation of dust particles should be minimized.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid.[4] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2][5] A face shield may be required for larger quantities.[6] | Nitrile or neoprene gloves.[6][7] Double gloving is recommended. | A fully buttoned laboratory coat.[6] | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling in an open environment.[2] Operations should ideally be conducted in a chemical fume hood. |
| Solution Preparation | Chemical splash goggles.[2][5] | Nitrile or neoprene gloves.[6][7] | A fully buttoned laboratory coat.[6] | Not generally required if performed in a certified chemical fume hood. |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield, especially when handling larger volumes or during procedures with a risk of splashing.[6] | Nitrile or neoprene gloves.[6][7] Ensure gloves are compatible with the solvents being used. | A chemical-resistant apron over a laboratory coat.[4][7] | Not generally required if performed in a certified chemical fume hood. |
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Don your laboratory coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the coat.
-
Respirator: If respiratory protection is necessary, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, it should be worn over your primary eye protection.
-
Gloves: Don your inner pair of gloves, followed by an outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff to the fingertips without touching the outside of the glove with your bare hands.
-
Face Shield/Goggles: Remove your face shield and/or goggles from the back of your head.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it in on itself, avoiding contact with the potentially contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[2]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in your laboratory is essential for safety and compliance.
Operational Plan: From Receipt to Reaction
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2][8] The container should be kept tightly closed.[2][8]
-
Handling: All manipulations of the solid compound, such as weighing and transfer, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Avoid creating dust.[8][10]
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep it up and place it into a suitable, labeled container for disposal.[8] Avoid generating dust. Ensure adequate ventilation.[8][10] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid".
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[2] Do not dispose of this chemical down the drain or in regular trash.
Visualization of PPE Selection Logic
To further clarify the decision-making process for selecting appropriate PPE, the following workflow diagram is provided.
Caption: PPE selection workflow based on task assessment.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds is the bedrock of scientific excellence. By adhering to these guidelines for personal protective equipment and disposal, researchers can confidently and safely work with 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid. Remember that this guidance is based on the best available information for structurally related compounds. Always consult with your institution's safety professionals to ensure compliance with all local regulations and policies.
References
- 3-[5-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information - NextSDS. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
- 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety Data Sheet 2107304 - Synquest Labs. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Hypofluorous acid, trifluoromethyl ester SDS, 373-91-1 Safety Data Sheets - Echemi. (n.d.).
- Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
- Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 1).
- How to Choose PPE for Chemical Work. (2025, October 23).
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.be [fishersci.be]
- 4. nextsds.com [nextsds.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fishersci.be [fishersci.be]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
